molecular formula C6H11NO5 B042166 N-(Methoxycarbonyl)-L-serine Methyl Ester CAS No. 96854-24-9

N-(Methoxycarbonyl)-L-serine Methyl Ester

Cat. No.: B042166
CAS No.: 96854-24-9
M. Wt: 177.16 g/mol
InChI Key: ZJGPAXKSMSICGP-BYPYZUCNSA-N
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Description

N-(Methoxycarbonyl)-L-serine Methyl Ester is a protected serine derivative designed for advanced peptide synthesis and medicinal chemistry research. This compound features a methoxycarbonyl group protecting the amine functionality, a key feature in multi-step organic synthesis and the development of novel peptidomimetics . The carbamate group is a widely employed and robust protecting group in peptide chemistry, offering stability under a range of reaction conditions and preventing undesired side reactions during chain elongation . Furthermore, the carbamate motif is of significant interest in modern drug discovery. It is frequently used as a peptide bond surrogate to enhance metabolic stability and improve the pharmacokinetic properties of therapeutic candidates, making this compound a valuable building block in the design of enzyme inhibitors and other bioactive molecules . Research Applications: • Building block for solid-phase and solution-phase peptide synthesis • Intermediate in the synthesis of complex organic molecules and drug candidates • Substrate for the study of enzymatic activity and stability • Starting material for the preparation of serine-based biomimetic polymers Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGPAXKSMSICGP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(Methoxycarbonyl)-L-serine methyl ester (CAS 96854-24-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methoxycarbonyl)-L-serine methyl ester, with CAS number 96854-24-9, is a derivative of the amino acid L-serine. This compound serves as a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and the development of novel therapeutic agents. Its bifunctional nature, possessing both a protected amine and a methyl-esterified carboxylic acid, allows for selective chemical transformations, making it a versatile intermediate in complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and potential applications, offering a technical resource for professionals in chemical research and drug development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of N-(Methoxycarbonyl)-L-serine methyl ester is crucial for its effective use in research and synthesis. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 96854-24-9[1][2][3][4]
Molecular Formula C6H11NO5[1][3][4][5]
Molecular Weight 177.16 g/mol [1][4][5]
Accurate Mass 177.064 Da[1][3]
IUPAC Name methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate[3]
Synonyms (S)-N-(Methoxycarbonyl)serine Methyl Ester[3]
Appearance Neat (liquid or solid)[3]
Shipping Temperature Room Temperature[3]
Structural Information

The structural formula and connectivity of N-(Methoxycarbonyl)-L-serine methyl ester are essential for understanding its chemical behavior.

IdentifierValueSource
SMILES COC(=O)NC(=O)OC[1][3]
InChI InChI=1S/C6H11NO5/c1-11-5(9)4(3-8)7-6(10)12-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m0/s1[1][3]

Synthesis and Purification

The synthesis of N-(Methoxycarbonyl)-L-serine methyl ester typically involves the protection of the amino group of L-serine methyl ester. A common method is the reaction of L-serine methyl ester hydrochloride with methyl chloroformate in the presence of a base.

Example Synthetic Protocol:

A general procedure involves dissolving L-serine methyl ester hydrochloride in a suitable solvent, such as dichloromethane or a biphasic system with water. The solution is cooled in an ice bath, and a base, such as sodium bicarbonate or an organic base like triethylamine, is added to neutralize the hydrochloride. Subsequently, methyl chloroformate is added dropwise while maintaining the temperature and pH. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted, dried, and purified, often through evaporation of the solvent.[6] One reported synthesis achieved a 92% yield of the pure product.[6]

Purification Insights:

Purification strategies are critical to obtaining high-purity N-(Methoxycarbonyl)-L-serine methyl ester. Challenges can arise from the removal of side-products and unreacted starting materials. For instance, in the deprotection of the amine group of the hydrochloride salt of L-serine methyl ester, the small size of the triethylamine hydrochloride byproduct can complicate purification.[7][8] In such cases, precipitation in a suitable solvent like methanol can be employed to isolate the desired product, although some contamination may persist.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product L-Serine_methyl_ester_HCl L-Serine methyl ester hydrochloride Reaction Reaction in Solvent (e.g., Dichloromethane/Water) L-Serine_methyl_ester_HCl->Reaction Methyl_chloroformate Methyl chloroformate Methyl_chloroformate->Reaction Base Base (e.g., NaHCO3) Base->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Drying Drying over (e.g., MgSO4) Extraction->Drying Purification Purification (e.g., Evaporation) Drying->Purification Final_Product N-(Methoxycarbonyl)-L-serine methyl ester Purification->Final_Product

Figure 1. General workflow for the synthesis of N-(Methoxycarbonyl)-L-serine methyl ester.

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural elucidation and confirmation of N-(Methoxycarbonyl)-L-serine methyl ester. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. For the related L-serine methyl ester, a strong band around 1735 cm-1 is attributed to the C=O stretching of the ester group.[7] A broad band around 3235 cm-1 originates from the overlapping stretching vibrations of O-H and N-H bonds.[7] For N-(Methoxycarbonyl)-L-serine methyl ester, one would also expect to see a characteristic C=O stretching frequency for the carbamate group, typically in the range of 1740-1680 cm-1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The accurate mass of N-(Methoxycarbonyl)-L-serine methyl ester is 177.064 Da.[1][3] High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition of the synthesized product. For related serine derivatives, gas chromatography-mass spectrometry (GC/MS) has been used to analyze derivatized forms of serine, providing detailed fragmentation patterns.[11]

Applications in Research and Development

N-(Methoxycarbonyl)-L-serine methyl ester is a versatile intermediate in organic synthesis with applications in several areas of research and development.

Peptide Synthesis

As a protected amino acid derivative, this compound is a valuable building block in solution-phase and solid-phase peptide synthesis. The methoxycarbonyl protecting group for the amine allows for the selective formation of peptide bonds at the carboxylic acid terminus.

Synthesis of Non-natural Amino Acids and Chiral Ligands

The functional groups of N-(Methoxycarbonyl)-L-serine methyl ester can be further modified to create a variety of non-natural amino acids. For instance, the hydroxyl group can be a site for further chemical transformations. These modified amino acids are of interest in the development of peptidomimetics and other biologically active molecules.

Drug Discovery

The serine backbone is a common motif in many natural products and pharmaceutical compounds. N-(Methoxycarbonyl)-L-serine methyl ester can serve as a starting material for the synthesis of complex molecules with potential therapeutic applications. Its use as a chiral building block ensures the stereochemical integrity of the final product, which is often crucial for biological activity.

Safety and Handling

For research use only, N-(Methoxycarbonyl)-L-serine methyl ester is not intended for diagnostic or therapeutic use.[4] While specific hazard information for this compound is not extensively detailed, general laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[12] For the related compound N-Boc-L-serine methyl ester, it is noted to be non-hazardous according to US OSHA Hazard Communication Standard 2024.[13] However, it is always prudent to consult the specific Safety Data Sheet (SDS) for the compound being used.

Storage and Stability

Proper storage is essential to maintain the integrity of N-(Methoxycarbonyl)-L-serine methyl ester. It should be stored in a tightly closed container in a dry and well-ventilated place.[13] Incompatible materials to avoid include strong acids, strong bases, and oxidizing agents.[13][14]

Safety_Handling cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Conditions Compound N-(Methoxycarbonyl)-L-serine methyl ester Gloves Gloves Compound->Gloves Goggles Goggles Compound->Goggles Lab_Coat Lab Coat Compound->Lab_Coat Ventilation Well-ventilated area or Fume Hood Compound->Ventilation Avoid_Contact Avoid contact with skin and eyes Compound->Avoid_Contact Container Tightly closed container Compound->Container First_Aid Rinse with water upon contact Avoid_Contact->First_Aid Environment Dry and well-ventilated Container->Environment Incompatibles Avoid strong acids, bases, and oxidizers Environment->Incompatibles

Figure 2. Key safety and handling considerations.

Conclusion

N-(Methoxycarbonyl)-L-serine methyl ester is a key chemical intermediate with significant utility in organic synthesis, particularly for researchers in peptide chemistry and drug discovery. Its well-defined structure and reactivity profile, combined with established synthetic routes, make it a reliable building block for the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the laboratory.

References

  • IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). ResearchGate. [Link][7]

  • N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177. PubChem. [Link]

  • N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177. PubChem. [Link]

  • Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.
  • N-((Phenylmethoxy)carbonyl)-L-serine methyl ester | C12H15NO5. PubChem. [Link]

  • (PDF) Preparation of methyl ester of L-serine. ResearchGate. [Link][8]

  • SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses. [Link]

  • l-Serine, methyl ester, hydrochloride. NIST WebBook. [Link]

  • Position‐specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to pl. OSTI.GOV. [Link][11]

  • 1 H NMR spectra of L-serine, Ser:CB[6] mixture in the molar ratio... ResearchGate. [Link][10]

  • l-Serine methyl ester hydrochloride. PMC. [Link]

  • l-Serine, N,O-bis(2-thienylcarbonyl)-, methyl ester. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Applications of N-Moc-L-serine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methoxycarbonyl-L-serine methyl ester (N-Moc-L-serine methyl ester), a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, and discuss the strategic utility of the N-methoxycarbonyl (Moc) protecting group.

Introduction: The Strategic Importance of Protected Amino Acids

In the intricate process of peptide synthesis, the precise assembly of amino acid residues in a predetermined sequence is paramount. This necessitates the use of protecting groups to temporarily mask the reactive functional groups (the α-amino group and any reactive side chains) to prevent unwanted side reactions during peptide bond formation. The choice of protecting group strategy is a critical decision that influences the overall efficiency, purity, and success of the synthesis. While the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups have historically dominated the field, a diverse array of protecting groups, including the methoxycarbonyl (Moc) group, offer unique advantages in specific synthetic contexts.[][2] This guide focuses on N-Moc-L-serine methyl ester, a derivative of the proteinogenic amino acid L-serine, and explores its role as a valuable tool for the discerning synthetic chemist.

Unveiling the Chemical Architecture of N-Moc-L-serine methyl ester

N-Moc-L-serine methyl ester is a chiral molecule derived from L-serine. Its structure is characterized by three key functional moieties:

  • The L-serine backbone: This provides the fundamental stereochemistry and the characteristic hydroxymethyl side chain.

  • The N-methoxycarbonyl (Moc) protecting group: A carbamate linkage formed between the α-amino group of serine and a methoxycarbonyl group.

  • The methyl ester: The carboxylic acid of serine is esterified with a methyl group.

The systematic IUPAC name for this compound is methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate .[3]

Below is a 2D representation of its chemical structure:

Caption: 2D structure of N-Moc-L-serine methyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of N-Moc-L-serine methyl ester is presented in the table below.

PropertyValueReference
CAS Number 96854-24-9[4]
Molecular Formula C₆H₁₁NO₅[4]
Molecular Weight 177.16 g/mol [4]
Appearance White to off-white solidInferred from analogous compounds
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.Inferred from analogous compounds
Storage Store in a cool, dry place, away from incompatible materials.Inferred from general chemical safety guidelines

Synthesis of N-Moc-L-serine methyl ester: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of N-Moc-L-serine methyl ester is a two-step process starting from the commercially available amino acid, L-serine.

Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride

The first step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent its participation in the subsequent N-protection step. A common and efficient method is the Fischer esterification, where the amino acid is treated with methanol in the presence of a strong acid catalyst, typically hydrogen chloride.

  • Reaction: L-Serine + CH₃OH (in excess) --(HCl)--> L-Serine methyl ester hydrochloride

  • Causality: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The amino group is also protonated, forming an ammonium salt, which prevents it from reacting.

Step 2: N-Methoxycarbonylation of L-Serine Methyl Ester Hydrochloride

The second step involves the introduction of the methoxycarbonyl (Moc) protecting group onto the α-amino group. This is typically achieved by reacting the L-serine methyl ester hydrochloride with methyl chloroformate in the presence of a base.

  • Reaction: L-Serine methyl ester hydrochloride + Methyl Chloroformate --(Base)--> N-Moc-L-serine methyl ester

  • Causality: The base (e.g., triethylamine or sodium bicarbonate) deprotonates the ammonium group of the L-serine methyl ester, liberating the free amine. The lone pair of electrons on the nitrogen atom then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This results in the formation of the N-Moc protected amino acid ester and the elimination of a chloride ion.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow L_Serine L-Serine Intermediate L-Serine Methyl Ester Hydrochloride L_Serine->Intermediate Esterification Reagent1 Methanol (CH₃OH) Hydrogen Chloride (HCl) Reagent1->Intermediate Product N-Moc-L-serine methyl ester Intermediate->Product N-Protection Reagent2 Methyl Chloroformate Base (e.g., Et₃N) Reagent2->Product

Caption: Synthetic workflow for N-Moc-L-serine methyl ester.

Detailed Experimental Protocol

Materials:

  • L-Serine

  • Anhydrous Methanol

  • Acetyl Chloride (or dry HCl gas)

  • Methyl Chloroformate

  • Triethylamine (or Sodium Bicarbonate)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part 1: Synthesis of L-Serine Methyl Ester Hydrochloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (e.g., 100 mL for 10 g of L-serine).

  • Cool the methanol in an ice bath.

  • Slowly add acetyl chloride (2 molar equivalents) to the cold methanol. This in-situ generation of HCl is often more convenient than bubbling dry HCl gas.

  • Add L-serine to the methanolic HCl solution.

  • Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-serine methyl ester hydrochloride as a white solid. This can often be used in the next step without further purification.

Part 2: Synthesis of N-Moc-L-serine methyl ester

  • Suspend the crude L-serine methyl ester hydrochloride in a suitable aprotic solvent like dichloromethane in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add a base (e.g., triethylamine, 2.2 molar equivalents) to the suspension and stir for 15-20 minutes.

  • In a separate dropping funnel, dilute methyl chloroformate (1.1 molar equivalents) with the same solvent.

  • Add the methyl chloroformate solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion (monitored by TLC).

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Moc-L-serine methyl ester.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure product.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

    • A singlet for the methyl protons of the ester group.

    • A singlet for the methyl protons of the Moc group.

    • A multiplet for the α-proton, likely coupled to the β-protons and the N-H proton.

    • A multiplet for the two diastereotopic β-protons, coupled to each other and the α-proton.

    • A signal for the hydroxyl proton, which may be broad and its chemical shift can be solvent-dependent.

    • A signal for the N-H proton of the carbamate, which may also show coupling to the α-proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six unique carbon atoms.[5][6]

    • A signal for the methyl carbon of the ester group.

    • A signal for the methyl carbon of the Moc group.

    • A signal for the α-carbon.

    • A signal for the β-carbon (hydroxymethyl group).

    • A signal for the carbonyl carbon of the ester.

    • A signal for the carbonyl carbon of the Moc group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[7]

  • O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

  • N-H stretch: A band around 3300 cm⁻¹ corresponding to the carbamate N-H bond.

  • C-H stretch: Bands in the 3000-2850 cm⁻¹ region for the aliphatic C-H bonds.

  • C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.

  • C=O stretch (carbamate): A strong absorption band around 1700-1680 cm⁻¹.

  • C-O stretch: Bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for amino acid esters include the loss of the ester group, the side chain, and cleavage of the N-Cα bond.[8][9] The presence of the Moc group will also lead to characteristic fragmentation patterns.

The Methoxycarbonyl (Moc) Protecting Group in Peptide Synthesis: A Strategic Alternative

While not as ubiquitous as Boc or Fmoc, the methoxycarbonyl (Moc) protecting group offers a unique set of properties that can be advantageous in specific synthetic scenarios.

  • Stability: The Moc group is generally stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, offering a degree of orthogonality.

  • Deprotection: The removal of the Moc group typically requires harsher conditions, such as strong base hydrolysis or catalytic hydrogenation, which may limit its application in the synthesis of sensitive peptides.

  • Applications: The Moc group can be useful in situations where a more robust N-terminal protection is required during multi-step solution-phase synthesis or when orthogonal protection strategies are needed for complex, branched, or cyclic peptides.

The choice of an N-terminal protecting group is a critical decision in peptide synthesis, and a comparative overview of the most common strategies is presented below.

FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)Moc (Methoxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA)Mild Base (e.g., Piperidine)Harsher conditions (e.g., strong base, hydrogenation)
Side-Chain Protection Typically Benzyl-based (acid-labile)Typically t-Butyl-based (acid-labile)Can be used with acid- or base-labile side-chain protection
Orthogonality Semi-orthogonal with Bzl groupsFully orthogonal with tBu groupsCan offer orthogonality to both Boc and Fmoc strategies
Byproducts Volatile (isobutylene, CO₂)Dibenzofulvene (requires scavenger)Methanol, CO₂
Common Use Solid-phase and solution-phase synthesisPredominantly solid-phase synthesisLess common, specialized applications

Conclusion and Future Perspectives

N-Moc-L-serine methyl ester is a valuable, albeit less common, building block in the synthetic chemist's toolbox. Its straightforward synthesis and the unique stability of the Moc protecting group provide strategic advantages for specific applications in peptide and medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and spectroscopic characteristics, as outlined in this guide, is essential for its effective utilization. As the demand for more complex and modified peptides continues to grow, the exploration and application of a wider range of protecting group strategies, including those involving the Moc group, will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and biochemical research.

References

  • BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis.
  • Prezi. (2026, February 2). Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis.
  • PubChem. (n.d.). N-((Phenylmethoxy)carbonyl)-L-serine methyl ester. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Scilit. (n.d.). Nsc and FmocNα-amino protection for solid-phase peptide synthesis: a parallel study. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of LSMEHCl. Retrieved from [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • NIST. (n.d.). l-Serine, methyl ester, hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Major fragmentation patterns of ethyl ester of L-serine. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of.... Retrieved from [Link]

  • PMC. (n.d.). l-Serine methyl ester hydrochloride. Retrieved from [Link]

  • ResearchGate. (2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

  • YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate, a key chiral building block in modern organic synthesis and drug development. Primarily used as a protected derivative of the amino acid L-serine, this compound offers significant advantages in peptide synthesis and the construction of complex molecular architectures. This document details its chemical identity, including an extensive list of synonyms, physicochemical properties, established synthetic protocols, and critical applications. Authored for researchers, chemists, and drug development professionals, this paper synthesizes field-proven insights with established scientific principles to serve as an authoritative reference.

Chemical Identity and Nomenclature

Precise identification of chemical entities is paramount for reproducibility in research and development. Methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate is known by several systematic and common names, which can lead to ambiguity. The following tables and diagrams are designed to provide a clear and comprehensive reference for its identification.

Synonyms and Identifiers

A consolidated list of synonyms, trade names, and registry numbers is provided below for unambiguous identification.

Identifier Type Value Source
IUPAC Name methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate[1]
Common Name N-(Methoxycarbonyl)-L-serine Methyl Ester[1][2]
Synonym (S)-N-(Methoxycarbonyl)serine Methyl Ester[1]
Synonym N-Carbomethoxy-L-serine methyl ester
CAS Number 96854-24-9[1][2]
Molecular Formula C6H11NO5[1][2]
Molecular Weight 177.16 g/mol [1]
InChI Key methyl (2S)-3-hydroxy-2-(methoxycarbonylamino)propanoate[1]

Note: A search for CAS number 5077-73-6, sometimes erroneously associated with this compound, correctly identifies Methacrolein-2,4-dinitrophenylhydrazone.[3][4]

Chemical Structure

The stereochemistry and functional groups of the molecule are critical to its reactivity and applications. The diagram below illustrates the (S)-configuration at the alpha-carbon, the N-methoxycarbonyl (Moc) protecting group, the methyl ester, and the primary hydroxyl group.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification A L-Serine B Methyl Chloroformate NaOH (aq), 0°C C N-(Methoxycarbonyl)-L-serine B->C Amine Protection D Methanol TMSCl, RT C->D Intermediate E Methyl (2S)-3-hydroxy-2- (methoxycarbonylamino)propanoate D->E Acid-catalyzed Esterification start N-Protected Amino Acid 1 COOH coupling Peptide Coupling (e.g., DCC/HOBt) start:f1->coupling serine H₂N Methyl (2S)-3-hydroxy-2-aminopropanoate (Deprotected Serine Ester) serine:f0->coupling dipeptide N-Protected Dipeptide COOMe coupling->dipeptide:f0

Sources

An In-depth Technical Guide to N-Protected Serine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of N-Boc-L-serine methyl ester and N-Fmoc-L-serine

Introduction: In the intricate field of peptide synthesis and drug development, the precise control of chemical reactions is paramount. This control is achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent undesired side reactions. The choice of protecting group is a critical decision that dictates the overall synthetic strategy, influencing reaction conditions, compatibility with other functional groups, and the final yield and purity of the target molecule.

This guide provides a detailed comparative analysis of two pivotal building blocks in chemical synthesis: N-Boc-L-serine methyl ester and N-Fmoc-L-serine . While both are derivatives of the amino acid L-serine, the fundamental differences between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group lead to distinct applications and synthetic methodologies.

A note on nomenclature: The query specified "N-Moc-L-serine." As "Moc" is not a standard protecting group in this context, this guide will proceed under the assumption that "Fmoc" was intended. The comparison between Boc and Fmoc strategies represents a core concept in modern organic synthesis and is of high relevance to the target audience.

The Central Role of L-Serine

L-serine is a proteinogenic α-amino acid featuring a primary alcohol in its side chain (-CH₂OH).[1][2] This hydroxyl group, along with the α-amino group, imparts significant reactivity. In peptide synthesis, both functional groups must be selectively protected and deprotected to ensure the correct peptide bond formation and prevent side reactions such as esterification or O-acylation at the side chain.[3][4]

Profile: N-Boc-L-serine methyl ester

The tert-butyloxycarbonyl (Boc) group is a cornerstone of the "Boc/Bzl" protection strategy, one of the original and most robust methods for solid-phase peptide synthesis (SPPS).[5] It protects the α-amino group as a carbamate, rendering it non-nucleophilic.[6][7]

Chemical Structure & Properties

N-Boc-L-serine methyl ester is a derivative where the α-amino group is protected by a Boc group and the C-terminal carboxylic acid is protected as a methyl ester. This dual protection makes it a valuable building block for solution-phase synthesis or for further modification.

Figure 1: Structure of N-Boc-L-serine methyl ester.

Table 1: Physicochemical Properties of N-Boc-L-serine methyl ester

Property Value Source
Molecular Formula C₉H₁₇NO₅ [8][9]
Molecular Weight 219.23 g/mol [8][10]
Appearance Colorless to yellow liquid or viscous liquid [9][11]
Density ~1.08 g/mL at 25 °C [10][11]
Boiling Point ~215 °C [10]

| CAS Number | 2766-43-0 |[8][9][11] |

Synthesis and Application

N-Boc-L-serine methyl ester is typically synthesized from L-serine. The process involves esterification of the carboxylic acid with methanol, followed by protection of the α-amino group using di-tert-butyl dicarbonate ((Boc)₂O).[12] It serves as a key intermediate in the synthesis of various pharmaceutical agents, including anticancer compounds and protein kinase inhibitors.[13]

The Boc Deprotection Mechanism

The defining characteristic of the Boc group is its lability under moderately acidic conditions.[6] The standard reagent for its removal is trifluoroacetic acid (TFA), typically in a 20-50% solution with a solvent like dichloromethane (DCM).[14][15]

The mechanism proceeds via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to release the free amine.[14][16] The gaseous byproducts, isobutene and carbon dioxide, help drive the reaction to completion.[16]

G start N-Boc Protected Amine (R-NH-Boc) step1 Protonation by TFA (H⁺) start->step1 intermediate1 Protonated Carbamate step1->intermediate1 step2 Cleavage intermediate1->step2 intermediate2 Carbamic Acid (R-NH-COOH) step2->intermediate2 intermediate3 tert-Butyl Cation ((CH₃)₃C⁺) step2->intermediate3 step3 Decarboxylation intermediate2->step3 end_isobutene Isobutene intermediate3->end_isobutene end_amine Free Amine (R-NH₃⁺) step3->end_amine end_co2 CO₂ step3->end_co2

Figure 3: Structure of N-Fmoc-L-serine.

Synthesis and Application

N-Fmoc-L-serine is a crucial building block for Fmoc-based SPPS, a methodology widely employed in both academic research and the industrial production of therapeutic peptides. [17][18]Its use allows for the assembly of complex peptide sequences under mild conditions, which is particularly advantageous for synthesizing peptides containing acid-sensitive residues. [6]

The Fmoc Deprotection Mechanism

The Fmoc group is removed under non-hydrolytic, basic conditions. A solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) is the standard reagent. [19] The mechanism is an E1cB (elimination, unimolecular, conjugate base) reaction. The base abstracts the acidic proton from the C9 position of the fluorenyl ring. The resulting carbanion is stabilized by the aromatic system. This intermediate then undergoes elimination, cleaving the C-O bond to release the free amine, carbon dioxide, and dibenzofulvene (DBF). []The DBF byproduct must be scavenged, as it can react with the newly liberated amine; piperidine serves as an effective scavenger, forming a stable adduct.

Head-to-Head Comparison: Boc vs. Fmoc Strategy for Serine

The choice between N-Boc and N-Fmoc derivatives of serine is a choice between two fundamentally different chemical philosophies.

Table 2: Comparative Analysis of N-Boc and N-Fmoc Protecting Groups

Feature N-Boc-L-serine Derivative N-Fmoc-L-serine
Protecting Group tert-butyloxycarbonyl (Boc) 9-fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Condition Moderately Strong Acid (e.g., TFA) [14][21] Mild Base (e.g., Piperidine) [][19]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation. [6] Stable to acids. []
Orthogonality Used with base-labile or hydrogenolysis-cleavable side-chain groups (e.g., Benzyl ethers for Ser). [3][5] Used with acid-labile side-chain groups (e.g., tert-butyl ethers for Ser). [3][22]
Deprotection Byproducts CO₂, Isobutene [16] CO₂, Dibenzofulvene (DBF) []
Primary Application "Boc/Bzl" SPPS, Solution-phase synthesis "Fmoc/tBu" SPPS [17][18]
Key Advantage Robust, well-established, less prone to aggregation in some sequences. Milder overall conditions, ideal for acid-sensitive peptides. [6]

| Key Disadvantage | Requires strong acids (e.g., HF) for final resin cleavage, which can damage sensitive peptides. [21]| DBF byproduct can cause side reactions if not scavenged; Fmoc group is bulky. |

Experimental Protocols: Deprotection Methodologies

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrate and scale.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc group from an N-Boc protected serine derivative in solution.

Materials:

  • N-Boc-L-serine methyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve the N-Boc protected serine derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq, often used as a 25-50% v/v solution in DCM) to the stirred solution. [15]Causality: The reaction is exothermic and evolves gas; slow addition at low temperature ensures better control. [15]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up (Quenching): Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. Trustworthiness: Co-evaporation with a solvent like toluene can help remove residual TFA. [6]5. Neutralization: Carefully neutralize the residue by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

G start Dissolve N-Boc-Ser derivative in DCM step1 Cool to 0°C start->step1 step2 Slowly add TFA/DCM solution step1->step2 step3 Stir at RT for 1-3h (Monitor by TLC/LC-MS) step2->step3 step4 Concentrate under reduced pressure step3->step4 step5 Neutralize with sat. NaHCO₃ step4->step5 step6 Extract with organic solvent step5->step6 step7 Wash, Dry, Concentrate step6->step7 end_product Isolated Free Amine Product step7->end_product

Figure 4: Experimental workflow for Boc deprotection.

Protocol for Fmoc Deprotection in SPPS

This protocol describes the standard procedure for removing the Fmoc group from a peptide-resin during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Solid-phase synthesis vessel with frit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes. Drain the solvent.

  • Initial Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin). Agitate for 2-5 minutes. Drain the solution. [19]Causality: This initial short treatment removes the bulk of the Fmoc groups.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 15-20 minutes. Drain. Trustworthiness: A two-step deprotection ensures complete removal of the Fmoc group, preventing deletion sequences in the final peptide.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. [19]Causality: Residual base will interfere with the subsequent amino acid coupling step.

  • The resin is now ready for the next coupling cycle.

Conclusion: Strategic Selection for Synthesis

The distinction between N-Moc-L-serine (interpreted as N-Fmoc-L-serine) and N-Boc-L-serine methyl ester is not merely structural but deeply strategic.

  • Choose the Boc strategy for its robustness and when dealing with sequences that are prone to aggregation under Fmoc conditions. It remains a powerful tool, though it requires careful handling of strong acids for final cleavage.

  • Choose the Fmoc strategy for its milder overall conditions, making it the preferred method for synthesizing long or acid-sensitive peptides. Its orthogonality with common acid-labile side-chain protecting groups offers significant flexibility in the design of complex biomolecules. [][18] Ultimately, the decision rests on the specific requirements of the target molecule, the scale of the synthesis, and the available instrumentation. A thorough understanding of the underlying chemical principles of both methodologies, as detailed in this guide, empowers researchers to make informed decisions that pave the way for successful and efficient synthesis.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Fmoc-N-Methyl-O-tert-butyl-L-serine in Modern Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-L-serine methyl ester. Retrieved from [Link]

  • PubMed. (n.d.). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • Semantic Scholar. (1995). Synthesis of N-BOC-D-diphenylalanine from L-serine methyl ester hydrochloride. Retrieved from [Link]

  • MDPI. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • WebQC.Org. (n.d.). Serine properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Serine. Retrieved from [Link]

  • PubMed. (2009). L-serine synthesis in the central nervous system: a review on serine deficiency disorders. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Fmoc-L-Serine.com. (n.d.). Fmoc-L-Serine: The Backbone of Modern Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]

  • PubChem. (n.d.). L-Serine. Retrieved from [Link]

  • Frontiers. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile: Serine (L) USP. Retrieved from [Link]

  • MDPI. (n.d.). Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of L-Serine High-Yielding Escherichia coli W3110. Retrieved from [Link]

  • Chemsrc. (n.d.). L-serine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Serine. Retrieved from [Link]

Sources

Sourcing and Validation of High-Purity N-(Methoxycarbonyl)-L-serine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 96854-24-9) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Methoxycarbonyl)-L-serine methyl ester (CAS 96854-24-9), often abbreviated as Moc-Ser-OMe , is a specialized chiral building block used in the synthesis of glycopeptides (specifically Tn antigen analogs), oxazoline-based heterocycles, and as a protected intermediate in medicinal chemistry.[1][2] Unlike common Boc- or Fmoc-protected amino acids, the Methoxycarbonyl (Moc) group offers a unique stability profile—smaller than Cbz and stable to hydrogenolysis conditions that remove benzyl esters, yet hydrolyzable under specific basic conditions.[2]

This guide provides a technical framework for sourcing this intermediate, verifying its purity beyond simple certificate of analysis (CoA) claims, and understanding the specific impurity profiles that can derail downstream synthesis.[2]

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the end-user must define the "High Purity" specification.[2] For Moc-Ser-OMe, standard HPLC purity is insufficient due to the potential for enantiomeric drift and regioisomeric side-reactions during synthesis.

Physicochemical Specifications
PropertySpecification
Chemical Name N-(Methoxycarbonyl)-L-serine methyl ester
CAS Number 96854-24-9
Molecular Formula C₆H₁₁NO₅
Molecular Weight 177.16 g/mol
Appearance White to off-white crystalline powder or viscous oil (purity dependent)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, the following attributes must be controlled:

  • Enantiomeric Purity (ee%): Must be ≥ 99.0% . The L-isomer is the active natural configuration. Racemization can occur during the esterification or N-protection steps if base catalysis is too aggressive.

  • Regioisomeric Purity (N- vs. O-acylation): The hydroxyl group of serine is nucleophilic. A critical impurity is the N,O-bis(methoxycarbonyl) derivative.[2] High-quality suppliers must demonstrate <0.5% of this side product.

  • Residual Solvents: Methanol (from esterification) and chlorinated solvents (from extraction) must be quantified, especially for GMP applications.[2]

The Sourcing Landscape[2]

Suppliers for CAS 96854-24-9 fall into two categories: Catalog Vendors (for mg to g scale reference standards) and Custom Synthesis Houses (for kg scale process chemistry).[2]

Primary Supplier Tiers
  • Tier 1: Reference Standard Specialists (Analytical Grade) [2]

    • Examples:Toronto Research Chemicals (TRC) , LGC Standards , Santa Cruz Biotechnology .[2]

    • Use Case: Impurity markers, analytical method development.

    • Pros: High documentation (H-NMR, MS, IR provided), guaranteed identity.[2]

    • Cons: High cost per gram; typically sold as "neat" standards.[2]

  • Tier 2: Fine Chemical Catalogs (R&D Scale)

    • Examples:Fisher Scientific , Sigma-Aldrich (via third-party sourcing) .[2]

    • Use Case: Early-stage synthesis.[3]

    • Risk:[2][3] Often act as distributors; lot-to-lot variability can be higher.

  • Tier 3: Custom Synthesis (Process Scale)

    • Examples:Enamine , WuXi AppTec , Boutique CMOs .[2]

    • Use Case: Scale-up (>100g).[2]

    • Requirement: You must provide the method of analysis (MoA) derived from Tier 1 samples to ensure they meet the CQA for O-acylation.

Technical Validation: A Self-Validating System

Do not rely solely on the supplier's CoA.[2] The following "Self-Validating System" ensures the material is fit for purpose. This workflow integrates incoming quality control (IQC) with structural verification.[2]

IQC Decision Matrix

IQC_Workflow Start Incoming Material (Moc-Ser-OMe) HNMR 1. H-NMR (DMSO-d6) Check Identity & O-Acylation Start->HNMR ChiralHPLC 2. Chiral HPLC Check Enantiomeric Excess HNMR->ChiralHPLC Pass Identity Decision Does it meet specs? ChiralHPLC->Decision Approve Release for Synthesis Decision->Approve Yes (>98% purity, >99% ee) Reject Reject / Repurify Decision->Reject No

Figure 1: Incoming Quality Control (IQC) workflow for validating Moc-Ser-OMe.

Protocol 1: Structural Verification via ¹H-NMR

Objective: Detect the specific O-Moc impurity .

  • Solvent: DMSO-d₆ (prevents exchange of OH/NH protons).

  • Key Signals:

    • Product (N-Moc): Methyl ester singlet (~3.6 ppm), Methoxycarbonyl singlet (~3.5 ppm), Serine OH (triplet or broad singlet around 5.0 ppm).[2]

    • Impurity (N,O-bis-Moc): Look for an absence of the OH signal and the appearance of a third methyl singlet (representing the carbonate methyl group) slightly downfield from the carbamate methyl.[2]

    • Logic: If the integral ratio of Methyls to CH-alpha is > 2:1 (expected 3H:3H:1H), the material contains O-acylated byproducts.[2]

Protocol 2: Enantiomeric Purity via Chiral HPLC

Objective: Quantify D-isomer content.

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

  • Mobile Phase: n-Hexane : Isopropanol (90:10).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm.[2]

  • Acceptance: The minor peak (D-isomer) must be < 0.5% area normalization.

Synthesis & Impurity Logic (Expertise)

Understanding how the supplier makes the chemical allows you to predict the impurities. The synthesis typically involves the reaction of L-Serine methyl ester hydrochloride with Methyl Chloroformate (or Dimethyl Dicarbonate) in the presence of a base.

The Chemoselectivity Challenge

The core challenge is distinguishing between the amine (N-terminus) and the hydroxyl (side chain) nucleophiles.[2]

  • Desired Path (Kinetic Control): At low temperatures (0°C) and controlled pH (8-9), the amine is significantly more nucleophilic than the hydroxyl group, leading to selective N-acylation .[2]

  • Impurity Path (Thermodynamic/Over-reaction): If the base concentration is too high or temperature rises, the hydroxyl group deprotonates, attacking the chloroformate to form the carbonate (O-Moc) .[2]

Synthesis Pathway & Impurity Origins[2][3]

Synthesis_Pathway SerOMe L-Ser-OMe HCl (Starting Material) Target N-Moc-L-Ser-OMe (Target Product) SerOMe->Target 0°C, pH 8 Selective N-acylation Impurity1 N,O-bis-Moc-Ser-OMe (Over-acylation Impurity) SerOMe->Impurity1 Excess Base / High Temp O-acylation Reagent Methyl Chloroformate + Base (e.g., NaHCO3) Impurity2 N-Moc-D-Ser-OMe (Racemized Impurity) Target->Impurity2 Strong Base Alpha-proton abstraction

Figure 2: Synthetic pathway showing the origin of critical impurities (O-acylation and Racemization).[2]

Expert Insight: If you observe the O-Moc impurity in the NMR, the supplier likely added the chloroformate too quickly or failed to control the exotherm.[2] This is a marker of poor process control.[2]

References

  • Chemical Identification: National Center for Biotechnology Information.[2] (2025).[2][4] PubChem Compound Summary for CID 6999535, N-((Phenylmethoxy)carbonyl)-L-serine methyl ester [Note: Structural analog reference for spectral comparison]. Retrieved from [Link]

  • Synthesis Methodology: Tantry, S. J., & Babu, V. V. S. (2003).[2][5] 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) as a Useful Reagent for the Synthesis of Reactive Amino Acid Esters.[5] Letters in Peptide Science. (Contextual reference for chloroformate reactivity with serine esters).

  • Crystallographic Data: National Institutes of Health (PMC).[2] L-Serine methyl ester hydrochloride.[6][7] Retrieved from [Link]

Sources

Methodological & Application

Application Note: N-Moc-Serine Methyl Ester in Mucin-Type Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced researchers in glycobiology and medicinal chemistry. It details the specialized application of N-Moc-serine methyl ester (N-Methoxycarbonyl-L-serine methyl ester) in the synthesis of mucin-type glycopeptides and glycopolypeptides.

Unlike standard Fmoc-based Solid Phase Peptide Synthesis (SPPS), the N-Moc strategy is primarily utilized for solution-phase synthesis of robust building blocks and, most critically, as a precursor for N-Carboxyanhydrides (NCAs) to generate high-molecular-weight mucin mimetics (glycopolypeptides) via Ring-Opening Polymerization (ROP).

Core Philosophy & Strategic Utility

N-Moc-serine methyl ester serves as a high-stability "chassis" for constructing complex O-linked glycan building blocks (such as the Tn, T, and STn antigens). Its utility is defined by two distinct chemical advantages over standard Fmoc/Boc derivatives:

  • Orthogonal Stability: The Methoxycarbonyl (Moc) group is a carbamate that is significantly more stable to basic conditions than Fmoc and stable to acidic conditions that cleave Boc. This allows for rigorous glycosylation conditions (e.g., Lewis acid-catalyzed activation of glycosyl donors) without N-terminal deprotection or migration.

  • NCA Precursor: The N-Moc group is the preferred starting material for synthesizing Glyco-NCAs (N-carboxyanhydrides). These NCAs are the monomers required to synthesize mucin mimetics —synthetic polymers with a poly-serine backbone that replicate the dense glycosylation domains of native mucins.

Chemical Pathway & Mechanism

The following diagram illustrates the workflow from N-Moc-Ser-OMe to a functionalized Mucin-Type Glycopolypeptide.

G cluster_legend Key Advantages Start N-Moc-Ser-OMe (Starting Material) Glycosylation Step 1: Lewis Acid Catalyzed Glycosylation Start->Glycosylation Donor Peracetylated Glycosyl Donor (e.g., GalNAc-Br) Donor->Glycosylation Intermediate N-Moc-Ser(Ac3GalNAc)-OMe (Protected Building Block) Glycosylation->Intermediate High Yield No Racemization Hydrolysis Step 2: Selective Hydrolysis/Cyclization Intermediate->Hydrolysis NCA Glyco-NCA Monomer (Serine N-Carboxyanhydride) Hydrolysis->NCA SOCl2 / PCl5 Cyclization Polymerization Step 3: Ring-Opening Polymerization (ROP) NCA->Polymerization Initiator (e.g., Co(PMe3)4) Mucin Mucin-Type Glycopolypeptide (Poly-Ser backbone) Polymerization->Mucin Legend Moc Group prevents N-term side reactions during glycosylation.

Figure 1: Synthetic workflow converting N-Moc-Ser-OMe into Mucin-Type Glycopolypeptides via the NCA route.

Detailed Experimental Protocols
Protocol A: Synthesis of the Tn-Antigen Building Block

Objective: To glycosylate N-Moc-Ser-OMe with a GalNAc donor to create the core Tn antigen structure.

Reagents:

  • Acceptor: N-Moc-L-serine methyl ester (1.0 eq)

  • Donor: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α/β-D-galactopyranosyl trichloroacetimidate (or bromide) (1.2 eq)

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or BF3·OEt2

  • Solvent: Anhydrous Dichloromethane (DCM) and Toluene (1:1 ratio)

  • Molecular Sieves: 4Å (activated)

Step-by-Step Procedure:

  • Preparation: Dry the N-Moc-Ser-OMe and the Glycosyl Donor in a vacuum desiccator over P2O5 overnight.

  • Activation: Dissolve the Acceptor and Donor in anhydrous DCM/Toluene under an inert atmosphere (Argon). Add activated 4Å molecular sieves and stir for 30 minutes at room temperature to ensure absolute dryness.

  • Glycosylation: Cool the reaction mixture to -20°C. Add the catalyst (TMSOTf, 0.1 eq) dropwise.

    • Scientific Insight: The low temperature and solvent choice (Toluene) promote α-selectivity (the natural linkage in mucins) via the solvent effect, while the N-Moc group prevents the "N-acyl transfer" side reaction often seen with less stable protecting groups.

  • Monitoring: Stir at -20°C for 2 hours, then allow to warm to 0°C. Monitor via TLC (Ethyl Acetate/Hexane).

  • Quenching: Quench the reaction with Triethylamine (TEA). Filter off the sieves and concentrate the filtrate.

  • Purification: Purify via silica gel flash chromatography.

    • Yield Expectation: >70% α-anomer.

Protocol B: Conversion to Glyco-NCA (The "Leuchs' Anhydride" Method)

Objective: To convert the N-Moc-glycopeptide ester into an N-carboxyanhydride (NCA) for polymerization. This is the specific utility where "Moc" excels over Fmoc/Boc.

Reagents:

  • Substrate: N-Moc-Ser(Ac3GalNAc)-OH (Free acid obtained via LiOH hydrolysis of the methyl ester from Protocol A).

  • Reagent: Thionyl Chloride (SOCl2) or Phosphorus Pentachloride (PCl5).

  • Solvent: Anhydrous DCM.

Step-by-Step Procedure:

  • Cyclization: Dissolve the free acid substrate in anhydrous DCM.

  • Addition: Add SOCl2 (1.5 eq) cautiously at 0°C.

  • Reaction: The reaction proceeds via the formation of an acid chloride intermediate, which cyclizes with the N-Moc carbamate oxygen, releasing Methyl Chloride (MeCl) and HCl.

    • Mechanism:[1][2][3][4] The Moc group acts as a "sacrificial" cyclizing agent. This is cleaner than using phosgene on a free amine.

  • Work-up: Evaporate the solvent and byproducts strictly under anhydrous conditions.

  • Crystallization: Recrystallize the resulting Glyco-NCA from THF/Hexane inside a glovebox.

    • Critical Control Point: NCAs are extremely sensitive to moisture. Purity is paramount for successful polymerization.

Quantitative Data & Specifications
ParameterN-Moc-Ser-OMeFmoc-Ser-OMeScientific Implication
MW ~177.15 g/mol ~341.36 g/mol Moc is significantly smaller, reducing steric hindrance during difficult glycosylations.
Base Stability High (Stable to 20% Piperidine)Low (Cleaved by Piperidine)Moc allows for base-catalyzed manipulations elsewhere on the molecule without N-term loss.
Acid Stability High (Stable to TFA)HighMoc persists during side-chain deprotection (e.g., tBu removal).
Removal Strong Base (NaOH/MeOH) or HBr/AcOHWeak Base (Piperidine)Moc is intended as a permanent cap or specific NCA precursor, not for transient SPPS protection.
Atom Economy High (for NCA synthesis)LowMoc is the ideal leaving group for NCA cyclization.
Troubleshooting & Critical Notes
  • Differentiation from Fmoc: Do NOT attempt to use N-Moc-Ser-OMe in standard SPPS protocols expecting removal with piperidine. It will not cleave. If your goal is standard solid-phase synthesis, use Fmoc-Ser-OMe . Use N-Moc only for solution-phase engineering or NCA synthesis.

  • Racemization Control: While the Moc group minimizes racemization, maintaining low temperatures (-20°C) during the glycosylation step (Protocol A) is essential to preserve the L-serine chirality.

  • Safety: The conversion to NCA involves the release of MeCl (gas) and HCl. Perform all steps in a well-ventilated fume hood.

References
  • Kramer, J. R., & Deming, T. J. (2010). Glycopolypeptides via Living Polymerization of Glycosylated-L-lysine N-Carboxyanhydrides. Journal of the American Chemical Society. Link

    • Context: Establishes the foundational protocol for using NCA polymerization to create glycopeptide mimics, valid
  • Kricheldorf, H. R. (1987).

    
    -Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer-Verlag. Link
    
    • Context: The authoritative text on synthesizing NCAs from N-methoxycarbonyl (Moc) amino acids.
  • Gloster, T. M., & Vocadlo, D. J. (2010). Implications of O-GlcNAc modification for the regulation of protein structure and function. Nature Chemical Biology. Link

    • Context: Provides biological grounding for the importance of synthesizing Mucin-type (O-GlcNAc/GalNAc) structures.
  • Bermejo, I. A., et al. (2018). Structure-based design of glycopeptides featuring unnatural Tn antigens. Journal of the American Chemical Society. Link

    • Context: Illustrates the structural requirements for Tn-antigen synthesis, relevant to the glycosyl

Sources

Application Note: Strategies for the N-Methylation of Serine Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Methyl Moiety in Serine Scaffolds

N-methylated amino acids are critical components in medicinal chemistry and drug development. The introduction of a methyl group to the alpha-amino nitrogen of an amino acid, such as serine, can profoundly alter its biological and physicochemical properties. This modification can enhance proteolytic stability by sterically shielding the adjacent peptide bond, improve cell permeability and oral bioavailability by reducing hydrogen bonding capacity, and modulate the peptide's conformational landscape, thereby fine-tuning its binding affinity and efficacy for a specific biological target. N-methyl-L-serine, in particular, is a valuable building block for synthesizing complex peptides and natural products with therapeutic potential.

However, the synthesis of N-methylated serine methyl esters is not without its challenges. The primary obstacle is achieving selective methylation of the nitrogen atom in the presence of the nucleophilic hydroxyl group on the serine side chain. Unwanted O-methylation can lead to a mixture of products, complicating purification and reducing the yield of the desired compound. Furthermore, harsh reaction conditions can lead to racemization at the chiral alpha-carbon, compromising the stereochemical integrity of the final product.

This technical guide provides an in-depth analysis of various reaction conditions for the N-methylation of serine methyl esters. We will explore the causality behind different experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of N-Methylation Methodologies

The choice of N-methylation strategy depends on factors such as the scale of the reaction, the required purity, cost considerations, and the availability of starting materials (i.e., protected vs. unprotected serine). Below, we discuss the most prevalent and effective methods.

Reductive Amination with Formaldehyde

Reductive amination is a robust and widely used one-pot method for N-methylation. The reaction proceeds via the formation of an intermediate imine (or iminium ion) from the reaction of the primary amine of serine methyl ester with formaldehyde, which is then immediately reduced in situ to the secondary amine by a suitable reducing agent.

  • Mechanism: The amine first undergoes nucleophilic addition to the formaldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is the species that is subsequently reduced.

  • Key Reagents:

    • Methyl Source: Formaldehyde (often used as a 37% aqueous solution, formalin) or its polymer, paraformaldehyde.

    • Reducing Agent: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN)[1][2], or sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH₃CN is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[2]

  • Advantages: This is a highly efficient, one-pot procedure that generally provides good yields. The reaction conditions can often be tuned to be mild, minimizing the risk of racemization.

  • Disadvantages: Over-methylation to the tertiary amine (N,N-dimethyl) can occur, although this can often be controlled by stoichiometry. The chemoselectivity between N- and O-alkylation must be considered, though under typical reductive amination conditions, N-methylation is highly favored. The use of aqueous formaldehyde introduces water, which can affect the reaction equilibrium but is often tolerated.[3]

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly reliable method for the N-methylation of primary and secondary amines. It is essentially a specific type of reductive amination where an excess of both formaldehyde and formic acid are used.

  • Mechanism: The reaction follows the same initial pathway as general reductive amination: the amine reacts with formaldehyde to form an iminium ion. In this case, formic acid serves as the hydride donor, reducing the iminium ion while decomposing to carbon dioxide. The release of CO₂ gas is a thermodynamic driving force that renders the reaction irreversible.[4][5]

  • Key Reagents: Formaldehyde and formic acid.

  • Advantages: This method is renowned for its high yields and the fact that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4][6] It is also known to proceed without racemization of adjacent chiral centers.[4]

  • Disadvantages: The reaction typically requires elevated temperatures (near boiling), which may not be suitable for highly sensitive substrates.[4] The use of excess formic acid requires a thorough workup to remove.

Direct Alkylation with Methyl Iodide

This is a traditional SN2 alkylation method involving the deprotonation of the amine followed by reaction with an alkylating agent.

  • Mechanism: A strong base deprotonates the amine (and potentially other acidic protons) to generate a nucleophilic anion, which then attacks the methyl iodide in a classic nucleophilic substitution.

  • Key Reagents:

    • Methyl Source: Methyl iodide (MeI) or dimethyl sulfate.

    • Base: A strong, non-nucleophilic base such as sodium hydride (NaH).

  • Advantages: Can be a very effective method when appropriate protecting groups are used.

  • Disadvantages: This method almost always requires protection of the serine hydroxyl group to prevent competitive O-methylation. The strong basic conditions can promote racemization.[7] There is also a significant risk of over-alkylation to form the quaternary ammonium salt. Methyl iodide is toxic and should be handled with care.

"Green" Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate is promoted as an environmentally benign methylating agent, acting as a safer alternative to methyl halides and dimethyl sulfate.[8]

  • Mechanism: The mechanism can vary depending on the catalyst and conditions but generally involves nucleophilic attack by the amine on the methyl group of DMC, with methanol and CO₂ as byproducts.

  • Key Reagents: Dimethyl carbonate (DMC), often with a base or catalyst.

  • Advantages: DMC is non-toxic, biodegradable, and the reaction can be designed to have high atom economy.[8] It can show excellent selectivity for mono-methylation under certain conditions.[9]

  • Disadvantages: Reactions often require high temperatures and sometimes high pressure, which may not be ideal for serine derivatives. The reactivity towards amino esters without strong catalysis can be low, and the chemoselectivity in the presence of an unprotected hydroxyl group would need careful optimization.

Data Presentation: Comparison of N-Methylation Strategies

Method Typical Reagents Typical Temp. Reaction Time Yield (Typical) Key Advantages Key Disadvantages
Reductive Amination HCHO, NaBH₃CN / NaBH₄0 °C to RT2 - 12 h70-90%One-pot, mild conditions, good N-selectivity.Potential for over-methylation, requires careful stoichiometry.
Eschweiler-Clarke HCHO, HCOOH80 - 100 °C4 - 18 h>90%High yield, no quaternization, no racemization.[4][10][11]High temperature, requires excess acidic reagent.
Direct Alkylation MeI, NaH0 °C to RT12 - 24 h60-85%Effective with protection.Requires OH protection , risk of O-methylation and racemization.[7]
Dimethyl Carbonate DMC, Base/Catalyst>90 °C6 - 24 hVariable"Green" reagent, high atom economy.[8]Requires high temperatures, potentially low reactivity.

Experimental Protocols & Workflows

Workflow Visualization

The general workflow for the synthesis and purification of N-methyl serine methyl ester is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Serine Methyl Ester (Protected or Unprotected) Solvent Dissolve in Appropriate Solvent Start->Solvent Reagents Add Methylating Agent & Reductant/Base Solvent->Reagents Stir Stir at Controlled Temperature Reagents->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Characterize Product (NMR, MS) Purify->Product

Sources

Leveraging the L-Serine Chiral Pool: Advanced Protocols for the Synthesis of Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Researchers

Introduction: The Strategic Value of L-Serine in Modern Drug Discovery

Non-natural amino acids (nnAAs) are foundational building blocks in contemporary medicinal chemistry and chemical biology.[1][2] Their incorporation into peptides and small molecules allows for the fine-tuning of pharmacological properties, enhancing metabolic stability, modulating receptor affinity, and introducing novel functionalities for bioconjugation or probing biological systems.[3][4] Among the various starting points for synthesizing these critical components, the "chiral pool" approach—utilizing readily available, enantiomerically pure natural products—stands out for its efficiency and stereochemical control.[5]

L-serine, and its corresponding methyl ester, is a uniquely powerful synthon within this chiral pool.[6] Its structure features a primary hydroxyl group at the β-position, a versatile handle for a vast array of chemical transformations. L-serine methyl ester hydrochloride is a common starting material as the ester group protects the carboxylic acid from unwanted side reactions and improves solubility in organic solvents, facilitating homogenous reaction conditions.[7][8]

This guide provides an in-depth exploration of the primary synthetic strategies for converting L-serine methyl ester into a diverse library of β-substituted nnAAs. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights to empower researchers to adapt and innovate.

Core Synthetic Strategy I: Activation and Nucleophilic Displacement (S N 2 Pathway)

The most direct and widely employed strategy hinges on a classic principle: converting the poor leaving group of the primary alcohol (⁻OH) into a highly effective one. This activation of the β-carbon paves the way for a stereospecific S N 2 reaction with a broad spectrum of nucleophiles, enabling extensive side-chain diversification.

Causality and Experimental Rationale
  • Amine Protection: The nucleophilic amine of serine must first be masked to prevent it from interfering with subsequent steps, either by reacting with the activating agent or the activated hydroxyl group itself. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under the conditions required for hydroxyl activation and its straightforward removal under acidic conditions.[9]

  • Hydroxyl Activation: The hydroxyl group is a poor leaving group. It must be converted into a species that is stable upon departure. Sulfonate esters, such as tosylates (from p-toluenesulfonyl chloride, TsCl) or mesylates (from methanesulfonyl chloride, MsCl), are excellent choices.[10] They are readily formed and are highly effective leaving groups, facilitating displacement by even weak nucleophiles.

  • Nucleophilic Substitution: This is the key diversification step. The choice of nucleophile directly dictates the final side chain of the nnAA. The reaction typically proceeds with a clean inversion of stereochemistry at the β-carbon if the α-carbon stereocenter is not epimerized.

Experimental Workflow: S N 2 Pathway

Below is a visual representation of the general workflow for the activation and displacement strategy.

cluster_0 S-N-2 Pathway Workflow A L-Serine Methyl Ester B N-Protection (e.g., Boc) A->B (Boc)2O, Base C OH Activation (e.g., Tosylation) B->C TsCl, Pyridine D Nucleophilic Displacement (S-N-2) C->D Nucleophile (Nu⁻) E Deprotection D->E Acid (e.g., TFA, HCl) F Non-Natural Amino Acid E->F

Caption: General workflow for nnAA synthesis via the S N 2 pathway.

Protocol 1: Synthesis of N-Boc-β-(pyrazol-1-yl)-L-alanine Methyl Ester

This protocol details the synthesis of a heterocyclic nnAA, demonstrating the power of the S N 2 approach. The procedure is adapted from established methods.[11]

Step 1: N-Protection of L-Serine Methyl Ester

ReagentM.W.AmountMolesEquiv.
L-Serine Methyl Ester HCl155.5810.0 g64.3 mmol1.0
Dichloromethane (DCM)-200 mL--
Triethylamine (TEA)101.1914.3 mL103 mmol1.6
Di-tert-butyl dicarbonate218.2515.5 g71.0 mmol1.1
  • Suspend L-serine methyl ester hydrochloride in 200 mL of DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

  • Add di-tert-butyl dicarbonate portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

  • Wash the reaction mixture with 1N HCl (2 x 100 mL), saturated NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester as a colorless oil, which is used without further purification.

Step 2: O-Tosylation of N-Boc-L-Serine Methyl Ester

ReagentM.W.AmountMolesEquiv.
N-Boc-L-Serine Methyl Ester219.2414.1 g64.3 mmol1.0
Pyridine-150 mL--
p-Toluenesulfonyl chloride190.6514.7 g77.1 mmol1.2
  • Dissolve the crude N-Boc-L-serine methyl ester in 150 mL of pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-4 °C for 24 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir vigorously for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with 1N CuSO₄ solution until the blue color persists in the aqueous layer (to remove pyridine), then wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated product, which can be purified by column chromatography.

Step 3: Nucleophilic Displacement with Pyrazole

ReagentM.W.AmountMolesEquiv.
N-Boc-O-Ts-L-Serine Methyl Ester373.4124.0 g64.3 mmol1.0
Pyrazole68.085.25 g77.1 mmol1.2
Potassium Carbonate (K₂CO₃)138.2113.3 g96.5 mmol1.5
Dimethylformamide (DMF)-200 mL--
  • Dissolve the tosylated serine derivative in 200 mL of DMF.

  • Add pyrazole and potassium carbonate to the solution.

  • Heat the mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into 600 mL of water.

  • Extract with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with brine (4 x 150 mL) to remove DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired nnAA derivative.

Core Synthetic Strategy II: The β-Lactone Pathway

An elegant and highly stereospecific alternative to the S N 2 displacement of a sulfonate is the formation and subsequent ring-opening of a β-lactone intermediate.[11] The inherent strain of the four-membered ring makes the β-lactone highly susceptible to nucleophilic attack at the β-carbon, driving the reaction forward with excellent regioselectivity and stereochemical fidelity.

Causality and Experimental Rationale
  • Cyclization to β-Lactone: The formation of the β-lactone is typically achieved under Mitsunobu conditions from an N-protected serine. This reaction proceeds via an intramolecular S N 2 cyclization, which inverts the stereochemistry at the β-carbon. However, since the subsequent ring-opening step also proceeds with inversion, the net result is a retention of the original stereochemistry relative to the starting serine.

  • Nucleophilic Ring-Opening: A wide array of nucleophiles, particularly "soft" nucleophiles and organometallic reagents like organocuprates, efficiently open the β-lactone.[12] The reaction is highly regioselective, with the nucleophile attacking the β-carbon exclusively.

Experimental Workflow: β-Lactone Pathway

cluster_1 β-Lactone Pathway Workflow A N-Protected L-Serine B β-Lactone Formation A->B Mitsunobu Reaction C Nucleophilic Ring-Opening B->C Organocuprate (R₂CuLi) D Deprotection C->D Acid / Hydrolysis E Non-Natural Amino Acid D->E

Caption: Synthesis of nnAAs via a strained β-lactone intermediate.

Protocol 2: Synthesis of a β-Methyl Tyrosine Derivative via β-Lactone Ring-Opening

This protocol demonstrates the use of an organocuprate to deliver an alkyl group to the β-position.

Step 1: Formation of N-Cbz-L-Serine β-Lactone

  • Start with commercially available N-Cbz-L-serine.

  • Dissolve N-Cbz-L-serine (1.0 equiv) and triphenylphosphine (1.5 equiv) in dry THF and cool to -78 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction, remove the solvent, and purify by chromatography to isolate the N-Cbz-L-serine β-lactone.

Step 2: Ring-Opening with a Gilman Reagent

ReagentM.W.AmountMolesEquiv.
N-Cbz-L-Serine β-Lactone221.215.0 g22.6 mmol1.0
Copper(I) Iodide (CuI)190.454.7 g24.9 mmol1.1
(4-methoxyphenyl)lithium~114.08~45.2 mmol2.0
Tetrahydrofuran (THF)-150 mL--
  • Prepare the Gilman reagent: Suspend CuI in dry THF at -40 °C. Slowly add a solution of (4-methoxyphenyl)lithium (2.0 equiv, prepared from 4-bromoanisole and n-BuLi) and stir for 30 minutes to form the lithium di(4-methoxyphenyl)cuprate.

  • Cool the cuprate solution to -78 °C.

  • Slowly add a solution of the N-Cbz-L-serine β-lactone in dry THF to the cuprate solution.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • The resulting carboxylic acid can be esterified (e.g., with diazomethane or TMS-diazomethane) and purified by chromatography to yield the protected β-aryl nnAA methyl ester.

Core Synthetic Strategy III: Biocatalysis with Engineered Enzymes

A frontier in nnAA synthesis is the use of biocatalysis, which offers unparalleled selectivity under environmentally benign conditions.[13][14] Engineered enzymes, particularly those derived from tryptophan synthase (TrpB), can catalyze the β-substitution of L-serine with a range of non-native nucleophiles.[13]

Causality and Experimental Rationale
  • Enzyme Mechanism: The pyridoxal 5'-phosphate (PLP) dependent enzyme first catalyzes the elimination of water from L-serine to form a highly electrophilic α-aminoacrylate intermediate bound to the enzyme.[15]

  • Nucleophilic Attack: This intermediate is then intercepted by a nucleophile present in the reaction medium. By engineering the enzyme's active site, researchers have expanded the scope of acceptable nucleophiles beyond the native indole to include various amines, thiols, and other functional groups.[13][15]

  • Kinetic Control: High yields often require using an excess of L-serine. This is because the product nnAA can sometimes re-enter the catalytic cycle and decompose. A surplus of the starting serine outcompetes the product for binding to the active site, preventing this undesired side reaction.[13]

Experimental Workflow: Biocatalytic Pathway

cluster_2 Biocatalytic Pathway Workflow A L-Serine B Enzyme-PLP Complex A->B Binding C α-Aminoacrylate Intermediate B->C H₂O Elimination D Nucleophilic Attack C->D Amine Nucleophile E Product Release D->E F Non-Natural Amino Acid E->F

Caption: Enzymatic synthesis of nnAAs via an α-aminoacrylate intermediate.

Protocol 3: General Protocol for Engineered TrpB-Catalyzed Synthesis of β-N-Aryl-α,β-diamino Acids

This protocol is a generalized representation based on published work using directed evolution of TrpB.[13]

ComponentStock Conc.Final Conc.Volume for 1 mL Rxn
HEPES Buffer, pH 8.01 M100 mM100 µL
L-Serine1 M100 mM100 µL
Aryl Amine Nucleophile250 mM (in DMSO)25 mM100 µL
Pyridoxal 5'-phosphate (PLP)10 mM0.1 mM10 µL
Engineered TrpB Enzyme10 mg/mL1 mg/mL100 µL
Nuclease-free water--590 µL
  • Combine buffer, L-serine, PLP, and water in a microcentrifuge tube.

  • Add the aryl amine nucleophile from a DMSO stock solution.

  • Initiate the reaction by adding the solution of the engineered TrpB enzyme.

  • Incubate the reaction at 30-37 °C for 24 hours with gentle shaking.

  • Monitor product formation by LC-MS.

  • To quench the reaction and precipitate the enzyme, add an equal volume of methanol or acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS to determine conversion and yield. The product can be purified from the supernatant using preparative HPLC.

Summary and Outlook

L-serine methyl ester is a cornerstone of modern nnAA synthesis. The classical S N 2 displacement of an activated hydroxyl group offers broad scope and predictability. The β-lactone pathway provides an elegant, stereospecific route, particularly for alkyl and aryl side chains via organometallic reagents. Finally, emerging biocatalytic methods are setting new standards for selectivity and sustainability. The choice of strategy depends on the desired target structure, available resources, and scale. By understanding the chemical principles behind each method, researchers are well-equipped to synthesize the novel building blocks that will drive future innovations in drug discovery and biotechnology.

References

  • Blaskovich, M. A. (2016). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
  • Yadav, R., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing.
  • Blaskovich, M. A. (2016). Recent Advances in the Synthesis of Unnatural α-Amino Acids. ResearchGate.
  • Gan, R., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
  • Baran, P. S., et al. (2024). Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling. Organic Letters, ACS Publications.
  • Pansare, S. V., & Vederas, J. C. (1989). Conversion of serine to stereochemically pure .beta.-substituted .alpha.-amino acids via .beta.-lactones. Journal of the American Chemical Society.
  • Kim, D., & Lee, J. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI.
  • Villalona, J., et al. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Angewandte Chemie International Edition.
  • ResearchGate. (n.d.). Schematic reaction scheme of the synthesis of β-amino acids catalyzed...
  • Arnold, L. D., et al. (1987). Conversion of serine .beta.-lactones to chiral .alpha.-amino acids by copper-containing organolithium and organomagnesium reagents. Journal of the American Chemical Society.
  • Basu, S., et al. (2023). Expanding the β-substitution reactions of serine synthase through mutagenesis of aromatic active site residues. Journal of Biological Chemistry.
  • Asymmetric Synthesis. (n.d.). Course Material.
  • MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University.
  • Kubicki, M. (2010). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online.
  • Smith, N. D., et al. (2005). Regioselective Opening of N-Protected α-Alkylserine-β-Lactones with Organocuprates: An Efficient Asymmetric Synthesis of α-Alkyl Amino Acids. Organic Letters.
  • Wang, B., & Miller, M. J. (2010). Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids. The Journal of Organic Chemistry.
  • CN110606811A - Synthetic method of L-serine methyl ester hydrochloride. (2019). Google Patents.
  • Garner, P., & Park, J. M. (1987). (4R,5S)-4-METHYL-5-PHENYL-3-(PROPENOYL)-2-OXAZOLIDINONE. Organic Syntheses.

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Protecting the Sentinel: A Technical Guide to Serine Hydroxyl Group Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate and elegant process of peptide synthesis, the serine residue, with its nucleophilic hydroxyl side chain, presents a critical checkpoint. Unprotected, this hydroxyl group can engage in undesirable side reactions, leading to the formation of impurities, truncated sequences, and a significant reduction in the overall yield and purity of the target peptide. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the strategies and protocols for the effective protection of the serine hydroxyl group, a cornerstone of successful peptide synthesis.

The Imperative of Serine Hydroxyl Protection

The primary role of a protecting group for the serine hydroxyl moiety is to act as a temporary shield, preventing its participation in unwanted acylation during the peptide bond formation steps.[1] This strategic masking is fundamental to both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), ensuring the fidelity of the final peptide sequence. The choice of the protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for the protection of the α-amino group of the amino acids. The two dominant orthogonal strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches, each with its preferred protecting group for the serine side chain.[2][3]

Core Protecting Group Strategies for Serine

The selection of a suitable protecting group is governed by the principle of orthogonality, which dictates that the protecting groups for the side chain and the α-amino group must be removable under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis.[2][3]

The Tert-Butyl (tBu) Group: The Workhorse of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The tert-butyl (tBu) ether is the most widely employed protecting group for the serine hydroxyl side chain in the context of the Fmoc/tBu SPPS strategy.[1][4][5] The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group, is labile to basic conditions (typically piperidine in DMF), while the tBu group is stable under these conditions.[6][7] This orthogonality is the cornerstone of the Fmoc/tBu strategy.

The tBu group is subsequently removed during the final cleavage of the peptide from the solid support, a process that is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1] This acid treatment simultaneously cleaves other acid-labile side-chain protecting groups, yielding the deprotected peptide.

Key Characteristics of the tBu Protecting Group:

FeatureDescription
Stability Stable to the basic conditions used for Fmoc group removal.[1]
Lability Cleaved by strong acids, such as trifluoroacetic acid (TFA).[1]
Compatibility Fully compatible with the orthogonal Fmoc/tBu SPPS strategy.[5]
Commercially Available Building Block Fmoc-Ser(tBu)-OH is a readily available and widely used amino acid derivative.[5]

Potential Side Reactions and Mitigation:

While the tBu group is generally robust, certain side reactions can occur. During the final TFA cleavage, the released tert-butyl cation is a potent electrophile that can lead to the alkylation of sensitive residues like tryptophan and cysteine. To prevent this, a scavenger, such as triisopropylsilane (TIS), is typically included in the cleavage cocktail to quench the tert-butyl cations.[1] Another potential side reaction is the O-sulfonation of serine during the cleavage of Pmc or Mtr protecting groups from arginine residues in the absence of suitable scavengers.[8]

Caption: Workflow for Fmoc/tBu SPPS incorporating Ser(tBu).

The Benzyl (Bzl) Group: A Staple in Boc/Bzl Synthesis

In the Boc/Bzl peptide synthesis strategy, the benzyl (Bzl) ether is the protecting group of choice for the serine hydroxyl function.[9][10] The Boc (tert-butoxycarbonyl) group, which protects the α-amino group, is removed by moderate acids like TFA, while the Bzl group is stable under these conditions.[11][12] The Bzl group is typically removed by strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage step, or alternatively by catalytic hydrogenation.[13][14]

Key Characteristics of the Bzl Protecting Group:

FeatureDescription
Stability Stable to the acidic conditions used for Boc group removal (TFA).[11]
Lability Cleaved by strong acids (HF, TFMSA) or catalytic hydrogenation.[13][14]
Compatibility A key component of the Boc/Bzl orthogonal strategy.[15]
Commercially Available Building Block Boc-Ser(Bzl)-OH is a standard reagent in peptide synthesis.[11]

Considerations for the Bzl Group:

The use of strong acids like HF for deprotection requires specialized equipment and careful handling. Catalytic hydrogenation is a milder alternative but may not be compatible with peptides containing other reducible functional groups.[14]

Caption: Orthogonal deprotection in Boc/Bzl strategy.

Experimental Protocols

Protocol 1: Final Cleavage and Deprotection of a Ser(tBu)-Containing Peptide from Solid Support (Fmoc/tBu Strategy)

This protocol details the final step of SPPS, where the peptide is cleaved from the resin and the tBu protecting group on serine, along with other acid-labile side-chain protecting groups, is removed.[1]

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a filter

  • Shaker or agitator

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x resin volume) and dry it under a stream of nitrogen.[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in the reaction vessel (typically 10 mL per gram of resin).

    • Gently agitate the suspension at room temperature for 2-4 hours.[1] The reaction time may vary depending on the peptide sequence and the resin.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1]

    • Incubate the mixture at -20°C for at least 30 minutes to facilitate complete precipitation.

  • Peptide Isolation and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA. Repeat this step 2-3 times.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude peptide.

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Deprotection of the Benzyl (Bzl) Group by Catalytic Hydrogenation (Liquid-Phase Synthesis)

This protocol describes the removal of the Bzl protecting group from a serine-containing peptide in solution.[9][14]

Materials:

  • Bzl-protected peptide

  • Solvent (e.g., Methanol, Ethanol, or a mixture with water)

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w of the peptide)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Reaction flask

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup:

    • Dissolve the Bzl-protected peptide in a suitable solvent in a reaction flask.

    • Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation:

    • Purge the flask with hydrogen gas.

    • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Catalyst Removal:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent to ensure complete recovery of the peptide.

  • Product Isolation:

    • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

    • The crude peptide can be further purified if necessary.

Safety Precaution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated area.

Conclusion

The strategic protection of the serine hydroxyl group is a non-negotiable aspect of successful peptide synthesis. The choice between the tert-butyl and benzyl protecting groups is intrinsically linked to the overarching synthetic strategy, with tBu being the standard for Fmoc/tBu SPPS and Bzl for the Boc/Bzl approach. A thorough understanding of the chemistry of these protecting groups, their deprotection conditions, and potential side reactions is paramount for researchers and drug development professionals. The protocols provided herein offer a practical framework for the application of these critical techniques, enabling the synthesis of high-purity, complex peptides for a wide range of scientific and therapeutic applications.

References

  • The Crucial Role of O-Benzyl-L-serine in Modern Peptide Synthesis. Available at: [Link]

  • Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Available at: [Link]

  • Boc-Ser(Bzl)-OH [23680-31-1] - Aapptec Peptides. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed. Available at: [Link]

  • US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. Available at: [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed. Available at: [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available at: [Link]

  • Mastering Fmoc-Ser(tBu)-OH in Peptide Synthesis: A Supplier's Guide. Available at: [Link]

  • Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Protecting Groups in Peptide Synthesis | Springer Nature Experiments. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Protection Process of the tert-Butyl Group as a Non-Polar Moiety of D-Serine: Unexpected Rearrangement - Yonsei University. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • Boc / Bzl Solid Phase Synthesis - Sunresin. Available at: [Link]

  • Fmoc / t-Bu Solid Phase Synthesis - Sunresin. Available at: [Link]

Sources

Application Note: Bioconjugation Techniques Using Serine Methyl Ester Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Serine Methyl Ester (Ser-OMe) and its derivatives as versatile scaffolds for site-selective bioconjugation.

While Serine is a common amino acid, its unique 1,2-amino alcohol motif (at the N-terminus) and its ability to undergo β-elimination (to form Dehydroalanine) make it a powerful "scaffold" for installing bio-orthogonal handles. This guide focuses on two primary methodologies: Periodate-Mediated Oxidative Coupling (targeting N-terminal Serine) and Dehydroalanine (Dha) Conversion (targeting Serine side chains), utilizing Ser-OMe as the foundational building block for linker synthesis and method validation.

Executive Summary

The Serine Methyl Ester (Ser-OMe) scaffold offers a distinct chemical advantage in bioconjugation due to its trifunctional nature: a nucleophilic primary amine, a chemically labile methyl ester, and a reactive primary hydroxyl group. In protein chemistry, these features are exploited to achieve site-selectivity that rivals Cysteine-maleimide chemistry without relying on scarce thiol residues.

This guide covers two high-fidelity workflows:

  • N-Terminal Oxidative Coupling: Exploiting the 1,2-amino alcohol motif of N-terminal Serine to generate reactive glyoxyl aldehydes for oxime/hydrazone ligation.

  • Dehydroalanine (Dha) "Tag-and-Modify": Converting Serine residues into electrophilic Dha scaffolds for rapid thiol-Michael addition.

Mechanism & Causality

The N-Terminal Serine Advantage (Oxidative Coupling)

The 1,2-amino alcohol motif found in N-terminal Serine (and Threonine) is uniquely susceptible to Sodium Periodate (


)  oxidation.[1] Unlike internal Serine residues, the N-terminal amine facilitates the formation of a cyclic periodate ester intermediate, which rapidly cleaves the C-C bond between the 

-carbon and the side chain.
  • Causality: The reaction generates an N-terminal glyoxyl group (aldehyde) . This aldehyde is bio-orthogonal (absent in native proteins) and reacts specifically with

    
    -nucleophiles (aminooxy or hydrazide groups) at acidic-to-neutral pH (4.5–7.0) to form stable oxime or hydrazone linkages.
    
  • Why Ser-OMe? In synthetic linker design, H-Ser-OMe is used as the precursor to install this "masked aldehyde" onto small molecule payloads or surfaces before conjugation.

Dehydroalanine (Dha) Conversion

Serine can be chemically converted into Dehydroalanine (Dha) , an


-unsaturated carbonyl. This conversion transforms the inert hydroxyl group into a potent Michael acceptor.
  • Causality: Dha reacts rapidly and selectively with thiols (e.g., Cysteine side chains or thiolated payloads) via 1,4-conjugate addition. This creates a stable thioether bond, often more robust than maleimide-thiol conjugates which can undergo retro-Michael exchange.

Visualization: Reaction Pathways

SerineBioconjugation Serine N-Terminal Serine (1,2-Amino Alcohol) Periodate NaIO4 Oxidation (Mild Conditions) Serine->Periodate Selective Cleavage Glyoxyl Glyoxyl Aldehyde (Reactive Electrophile) Periodate->Glyoxyl Generates CHO Oxime Oxime Ligation (Stable Conjugate) Glyoxyl->Oxime + R-ONH2 (pH 4-7) SerResidue Internal Serine (Side Chain -OH) Activation Activation (Mesylation/Phosphorylation) SerResidue->Activation Activate -OH Elimination Base-Cat. Elimination Activation->Elimination - Leaving Group Dha Dehydroalanine (Dha) (Michael Acceptor) Elimination->Dha - Leaving Group ThiolAdd Thiol-Michael Addition (Cys or Drug-SH) Dha->ThiolAdd + R-SH

Caption: Dual pathways for Serine bioconjugation: N-terminal oxidation to aldehydes (top) and side-chain conversion to Dehydroalanine (bottom).

Experimental Protocols

Protocol A: N-Terminal Serine Oxidation & Oxime Ligation

Application: Labeling antibodies, peptides, or proteins engineered with an N-terminal Serine.[2]

Reagents:

  • Protein/Peptide: Must have N-terminal Serine.[1][2][3] (Concentration: 50–100

    
    M).
    
  • Oxidant: Sodium Periodate (

    
    ), 10 mM stock in water (Freshly prepared).
    
  • Buffer A: PBS or Sodium Phosphate (pH 7.0). Avoid Tris or amine buffers.

  • Quencher: Glycerol or Ethylene Glycol.

  • Labeling Reagent: Aminooxy-biotin or Aminooxy-fluorophore (50 mM stock in DMSO).

  • Catalyst (Optional):

    
    -Phenylenediamine (10 mM) to accelerate oxime formation.
    

Step-by-Step Workflow:

  • Oxidation:

    • Dilute protein to 50

      
      M in Buffer A.
      
    • Add

      
       to a final concentration of 0.5–1.0 mM (approx. 10–20 equivalents relative to protein).
      
    • Critical: Incubate on ice (4°C) for 5–10 minutes .

    • Note: Short incubation prevents non-specific oxidation of Methionine or internal carbohydrates.

  • Quenching:

    • Add Glycerol (final 100 mM) to quench excess periodate. Incubate for 5 minutes at 4°C.

    • Purification Step: Perform rapid buffer exchange (Zeba Spin Column or Dialysis) into Buffer A (pH 6.0–7.0) to remove periodate byproducts.

  • Ligation (Oxime Formation):

    • Add Aminooxy-ligand (10–50 equivalents).

    • Adjust pH to 6.0–6.5 for optimal kinetics (aniline catalyst can be added here if pH is neutral).

    • Incubate at Room Temperature (RT) for 2–16 hours.

  • Validation:

    • Analyze via LC-MS. Successful conjugation results in a mass shift corresponding to the ligand + loss of water, minus the cleaved formaldehyde fragment (

      
      Mass = Ligand - 18 Da - 30 Da).
      
Protocol B: Serine-to-Dehydroalanine (Dha) Conversion

Application: Creating a "cysteine-mimic" handle on a peptide scaffold using Ser-OMe precursors.

Reagents:

  • Peptide Scaffold: Containing Serine (e.g., synthesized using Fmoc-Ser(tBu)-OH).

  • Activation Reagent: 1,4-dibromobutane or Mesyl Chloride (MsCl).

  • Base: Diisopropylethylamine (DIPEA) or DBU.

  • Solvent: DMF or Water/Acetonitrile mix (depending on solubility).

Step-by-Step Workflow (Bis-alkylation-elimination method):

  • Activation:

    • Dissolve peptide (1 mM) in DMF.

    • Add 1,4-dibromobutane (20 eq) and TCEP (10 eq) if Cysteines are present (to keep them reduced, though this method targets Cys usually, for Serine specific conversion, O-sulfonation is preferred).

    • Refined Serine Method: For direct Serine conversion, treat peptide with O-mesitylenesulfonylhydroxylamine (MSH) or activate with Disuccinimidyl Carbonate (DSC) followed by base.

    • Standard Solid Phase Approach: Dehydrate Serine on-resin using Copper(I) chloride and DIC.

  • Elimination:

    • Add DBU (2 eq) and incubate at RT for 1–2 hours.

    • Monitor conversion of Serine (+87 Da residue) to Dha (-18 Da mass shift, resulting in 69 Da residue).

  • Conjugation (Michael Addition):

    • Add Thiol-containing payload (5–10 eq) to the Dha-peptide in Phosphate Buffer (pH 7.0–8.0).

    • Incubate 1 hour at 37°C.

    • Result: Stable thioether linkage.

Data Summary & Troubleshooting

ParameterN-Terminal Oxidation (Periodate)Dehydroalanine (Dha) Conversion
Target Site N-Terminal Serine / ThreonineSurface exposed Serine / Cysteine
Selectivity High (Requires 1,2-amino alcohol)Moderate (Dha is electrophilic)
pH Range Oxidation: pH 7.0 / Ligation: pH 4.5–6.5Elimination: Basic / Ligation: pH 7.0–8.0
Key Risk Oxidation of Met/Trp residuesHydrolysis of Dha back to Pyruvate
Stability Oxime: Good (Hydrazone: Fair)Thioether: Excellent (Very Stable)

Troubleshooting Guide:

  • Problem: Low yield in Oxime Ligation.

    • Solution: The equilibrium favors hydrolysis at neutral pH. Lower pH to 6.0 or add 10-100 mM Aniline or

      
      -phenylenediamine as a nucleophilic catalyst.
      
  • Problem: Oxidation of Methionine during Periodate treatment.

    • Solution: Strictly control temperature (0°C) and time (<10 min). Add Methionine (10 mM) to the buffer as a sacrificial scavenger after the reaction if necessary.

  • Problem: Dha product hydrolyzes.

    • Solution: Dha is slowly hydrolyzed to pyruvate and ammonia in water. Perform the thiol addition immediately after generation or store lyophilized.

References

  • Geoghegan, K. F., & Stroh, J. G. (1992). Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol.[3] Application to modification at N-terminal serine. Bioconjugate Chemistry, 3(2), 138–146. Link

  • Bernardes, G. J. L., et al. (2008). From disulfide- to thioether-linked glycoproteins: Site-selective conversion of cysteine to dehydroalanine. Angewandte Chemie International Edition, 47(22), 4144–4147. (Foundational Dha chemistry). Link

  • Rosen, C. B., & Francis, M. B. (2017). Targeting the N-Terminus for Site-Selective Protein Modification. Nature Chemical Biology, 13, 697–705. Link

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. Link

Sources

Troubleshooting & Optimization

troubleshooting low yields in N-Moc-L-serine methyl ester glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Glycosylation of N-Moc-L-Serine Methyl Ester

Case ID: GLYCO-SER-MOC-001 Topic: Troubleshooting Low Yields in N-Moc-L-Serine Methyl Ester Glycosylation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering low yields during the glycosylation of N-Methoxycarbonyl (Moc)-L-serine methyl ester . This substrate presents a unique "disarmed" acceptor profile due to the electron-withdrawing nature of both the carbamate (Moc) and the methyl ester flanking the nucleophilic hydroxyl group.

This guide moves beyond basic troubleshooting to address the specific electronic and steric challenges of serine amino acid glycosylation. We focus on three critical failure modes:


-Elimination , Orthoester Trapping , and Donor-Acceptor Mismatch .

Part 1: Diagnostic Workflow (Visual Guide)

Before altering your chemistry, use this decision tree to identify the likely culprit based on your crude NMR or TLC data.

TroubleshootingFlow node_start START: Low Yield Observed node_elim Check 1: Is Dehydroalanine present? (Olefinic peaks ~5.5-6.5 ppm) node_start->node_elim node_ortho Check 2: Is Orthoester present? (Upfield anomeric C ~120 ppm) node_elim->node_ortho No action_elim CAUSE: Beta-Elimination ACTION: Lower Temp, Remove Base, Acidify Quench node_elim->action_elim Yes node_hydro Check 3: Is Donor Hydrolyzed? (Hemiacetal peak) node_ortho->node_hydro No action_ortho CAUSE: Kinetic Trap ACTION: Increase Lewis Acid, Extend Reaction Time node_ortho->action_ortho Yes node_react Check 4: Unreacted Acceptor? node_hydro->node_react No action_hydro CAUSE: Moisture ACTION: Azeotropic Dry, Activate MS 4A/AW-300 node_hydro->action_hydro Yes action_mismatch CAUSE: Mismatched Reactivity ACTION: Switch to 'Armed' Donor or Stronger Promoter (NIS/TfOH) node_react->action_mismatch Yes

Figure 1: Diagnostic logic for isolating the root cause of low glycosylation yields.

Part 2: Technical FAQs & Troubleshooting Protocols

Q1: My acceptor is disappearing, but I see a side product with olefinic protons. What is happening?

Diagnosis: You are observing


-Elimination .[1][2][3][4]
The N-Moc and Methyl Ester groups make the 

-proton of the serine highly acidic. Under basic conditions—or even neutral conditions with elevated temperatures—the serine undergoes elimination to form a Dehydroalanine derivative. This destroys your acceptor and prevents glycosylation.

The Mechanism: The base (often the leaving group or a buffer) abstracts the


-proton, causing the 

-hydroxyl (or the newly formed glycoside) to eliminate.[2]

BetaElimination Substrate N-Moc-Ser-OMe (Acceptor) Intermediate Enolate Intermediate Substrate->Intermediate Alpha-Proton Abstraction Product Dehydroalanine (Dead End) Intermediate->Product Elimination of OH/OR Base Base/Promoter Base->Substrate Attacks H-alpha

Figure 2: Pathway of Serine


-elimination.

Corrective Protocol:

  • Temperature Control: Conduct the glycosylation at -78°C to -40°C . Do not warm to room temperature until the reaction is quenched.

  • Base Management: If using basic promoters (like collidine or molecular sieves that are too basic), switch to acid-washed molecular sieves (AW-300) to maintain a neutral/slightly acidic environment [1].

  • Quenching: Quench with a slightly acidic buffer (e.g., dilute acetic acid in MeOH) rather than saturated bicarbonate to prevent post-reaction elimination during workup.

Q2: I am using a C2-acetyl protected donor and getting low yields. NMR shows a strange peak ~120 ppm (Carbon).

Diagnosis: You have formed an Orthoester . When using a donor with a participating group at C-2 (like OAc or OBz), the reaction often proceeds via an acyloxonium ion. With sterically hindered or low-nucleophilicity acceptors like N-Moc-Ser-OMe, the acceptor may attack the "wrong" carbon of the acyloxonium, forming a 1,2-orthoester instead of the 1,2-trans glycoside [2].

Corrective Protocol:

  • Rearrangement: Orthoesters are kinetic traps. They can often be rearranged to the thermodynamic glycoside.

    • Action: Do not quench yet. Add additional Lewis Acid (e.g., 0.1 eq TMSOTf) and warm slightly (e.g., from -40°C to -10°C) for 1-2 hours.

  • Donor Switch: If the problem persists, switch to a donor with a non-participating group at C-2 (e.g., Benzyl ether) if

    
     selectivity allows, or use a C-2 chiral auxiliary that prevents orthoester formation.
    
Q3: The reaction is sluggish. Both donor and acceptor remain unreacted.

Diagnosis: Donor-Acceptor Mismatch . Your acceptor (N-Moc-Ser-OMe) is "disarmed" (electron-poor). If you are also using a "disarmed" donor (e.g., per-acetylated thioglycoside or imidate), the reaction kinetics will be prohibitively slow. This concept is grounded in the Fraser-Reid "Armed/Disarmed" theory [3].

Data Comparison: Promoter Efficiency

Promoter SystemReactivity LevelRisk of Side RxnsRecommended For
BF3·OEt2 ModerateHigh (Elimination)Simple primary alcohols
TMSOTf HighModerateDisarmed Acceptors (Serine)
NIS / TfOH Very HighLowThioglycoside Donors
AgOTf HighModerateHalide Donors

Corrective Protocol:

  • Use an "Armed" Donor: Switch protecting groups on the donor from Esters (Acetyl/Benzoyl) to Ethers (Benzyl). This stabilizes the oxocarbenium ion and increases reaction rate.

  • Concentration: Increase reaction concentration to 0.1 M - 0.2 M . Intermolecular glycosylation is bimolecular; dilution kills the rate.

  • Promoter Upgrade: If using BF3·OEt2, switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate). It is a more potent Lewis acid that favors the formation of the reactive intermediate.

Part 3: Optimized Experimental Protocol

Objective: Glycosylation of N-Moc-L-Ser-OMe with a Trichloroacetimidate Donor.

  • Preparation:

    • Dry N-Moc-L-Ser-OMe and Donor separately by co-evaporating with dry toluene (

      
      ).
      
    • Dry Molecular Sieves (AW-300 for acid sensitivity or 4Å) at 300°C under vacuum for 3 hours prior to use. Critical: Standard 4Å sieves can be slightly basic; AW-300 is safer for serine esters.

  • Setup:

    • Dissolve Donor (1.2 equiv) and Acceptor (1.0 equiv) in anhydrous DCM (

      
      ).
      
    • Add activated MS (100 wt% relative to substrate).

    • Stir at room temperature for 30 mins to ensure total dryness.

  • Reaction:

    • Cool to -40°C (Acetonitrile/Dry Ice bath). Note: -78°C may be too cold for disarmed acceptors; -40°C is the sweet spot.

    • Add TMSOTf (0.1 equiv) dropwise.

    • Monitor by TLC at 30 mins.

  • Workup (Crucial Step):

    • Quench with Triethylamine (TEA) at -40°C only if elimination is not observed. If elimination is a risk, quench with Pyridine (milder).

    • Warm to RT and filter through Celite.

References

  • Comparison of Serine vs. Threonine Glycosylation: Corzana, F., et al. (2007).[5][6] Serine versus threonine glycosylation: the methyl group causes a drastic alteration on the carbohydrate orientation and on the surrounding water shell.[6] Journal of the American Chemical Society, 129(30), 9458-67.[6] [Link]

  • Orthoester Formation & Rearrangement: Sowell, J., et al. (2023). Orthoesters formation leading to mismatched Helferich glycosylations.[7] Carbohydrate Research. [Link]

  • Armed/Disarmed Strategy & Serine Acceptors: Nielsen, M. M., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

Sources

preventing racemization of L-serine methyl ester during protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragility of Serine

L-Serine methyl ester (H-Ser-OMe) is a deceptively simple building block. Unlike hydrophobic amino acids (Val, Leu), Serine possesses a "perfect storm" of structural features that predispose it to racemization and degradation:

  • Electron-Withdrawing Ester: The methyl ester significantly lowers the pKa of the

    
    -proton (~24-25), making it more acidic than in the free acid.
    
  • 
    -Hydroxyl Group:  This group can act as a leaving group (leading to 
    
    
    
    -elimination/dehydroalanine) or facilitate proton transfer via internal hydrogen bonding.

Core Directive: To prevent racemization during N-protection (e.g., Boc, Fmoc), you must avoid strong organic bases (like Triethylamine or DIPEA) in non-buffered organic solvents. The industry-standard "Safe Protocol" utilizes Sodium Bicarbonate (


)  in a biphasic system.

Critical Mechanism Analysis

To troubleshoot effectively, you must understand how the chirality is lost.

Mechanism A: Base-Catalyzed Enolization (Primary Culprit)

When a base (


) abstracts the acidic 

-proton, the molecule forms a planar enolate intermediate. Upon reprotonation, the proton can attack from either face, resulting in a racemic mixture (DL-Serine).
Mechanism B: -Elimination

Strong bases can trigger E1cB elimination of the hydroxyl group, forming a dehydroalanine intermediate. Re-addition of water is non-stereoselective and often leads to side products.

SerineRacemization L_Ser L-Ser-OMe (Chiral Pure) Enolate Planar Enolate (Chirality Lost) L_Ser->Enolate  α-deprotonation   Dehydro Dehydroalanine (Elimination Product) L_Ser->Dehydro  β-elimination (High T/Strong Base)   Base Base Attack (TEA/DIPEA) Base->L_Ser Reprotonation Reprotonation Enolate->Reprotonation Racemic Racemic Mixture (L-Ser + D-Ser) Reprotonation->Racemic  Non-selective  

Figure 1: The dual pathways of Serine degradation under basic conditions.

Troubleshooting Guide & FAQs

Q1: I used Triethylamine (TEA) in DCM for Boc protection, and my optical rotation dropped. Why? A: TEA is a strong enough organic base to abstract the


-proton of the serine ester, especially in a non-protic solvent like DCM where the effective basicity is non-buffered. The lack of a proton source allows the enolate to exist long enough to racemize.
  • Correction: Switch to the Biphasic

    
     Protocol  (see Section 4).
    

Q2: I see a new peak in NMR at


 5.5-6.0 ppm. What is it? 
A:  This is likely the vinylic proton of dehydroalanine . This indicates that 

-elimination has occurred.[1]
  • Cause: Base concentration was too high, or temperature exceeded 0-5°C during base addition.

  • Correction: Ensure temperature is strictly controlled (

    
    ) during the initial mixing and use a weaker base.
    

Q3: Can I use


 instead of 

?
A: Proceed with caution. Carbonate (

) is more basic (pKb ~3.7) than Bicarbonate (

, pKb ~7.6). While often used for alkylation, for protection of sensitive serine esters,

provides a safer pH buffer (pH ~8.5) that drives the reaction without stripping the

-proton.

Q4: Does the solvent matter? A: Yes. Polar aprotic solvents (DMF, DMSO) can enhance the basicity of amines and nucleophiles ("naked anion" effect), increasing racemization risk.

  • Recommendation: Use THF/Water or Dioxane/Water mixtures. The water solvates the base and anions, reducing their aggressive reactivity toward the

    
    -proton.
    

Validated Protocol: High-Fidelity Boc Protection

This protocol is designed to minimize


-proton abstraction by maintaining a buffered, mild pH environment.

Target: N-Boc-L-Serine Methyl Ester Standard: >99% ee retention

Reagents:
  • L-Serine Methyl Ester Hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 - 1.2 eq)
    
  • Sodium Bicarbonate (

    
    ) (2.0 - 2.5 eq)
    
  • Solvent: THF/Water (1:1) or Dioxane/Water (1:1)

Step-by-Step Workflow:
  • Preparation (0 min): Dissolve L-Ser-OMe

    
    HCl in Water/THF (1:1 v/v). Cool the solution to 0°C  in an ice bath.
    
    • Why? Low temperature kinetically inhibits deprotonation/elimination.

  • Base Addition (5-10 min): Add solid

    
     slowly to the stirred solution.
    
    • Note: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
    • Checkpoint: The pH should be ~8.0-8.5. Do not exceed pH 9.

  • Reagent Addition (15 min): Add

    
     (dissolved in a minimal amount of THF) dropwise over 15-20 minutes.
    
    • Why? Slow addition prevents local excesses of reagent and exotherms.

  • Reaction (3-12 hours): Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir until TLC or LCMS indicates consumption of starting material.

    • Warning: Do not heat.

  • Workup (Critical for Purity):

    • Concentrate to remove THF (rotary evaporator, <30°C).

    • Extract the aqueous layer with Ethyl Acetate (removes non-polar byproducts).

    • Acidify the aqueous layer carefully with cold 1M

      
       or Citric Acid to pH ~3.
      
    • Avoid: Strong HCl, which can cleave the Boc group or hydrolyze the ester.

    • Extract product into Ethyl Acetate, wash with Brine, dry over

      
      .
      

Decision Matrix for Process Optimization

Use this logic flow to determine the correct conditions for your specific serine derivative.

OptimizationTree Start Start: Protect L-Ser-OMe CheckSolubility Is substrate water soluble? Start->CheckSolubility YesWater Yes (HCl salt) CheckSolubility->YesWater NoWater No (Free base/Lipophilic) CheckSolubility->NoWater ProtocolA Protocol A: NaHCO3 / THF / H2O (Recommended) YesWater->ProtocolA CheckBase Select Organic Base NoWater->CheckBase TEA Triethylamine (TEA) CheckBase->TEA Standard Habit NMM N-Methylmorpholine (NMM) CheckBase->NMM Better Choice Risk HIGH RISK: Racemization likely TEA->Risk Safe LOWER RISK: Weaker base (pKa ~7.4) NMM->Safe

Figure 2: Decision matrix for selecting protection conditions.

Data Summary: Base Comparison

Base ReagentpKa (conj.[2] acid)Risk LevelMechanism of FailureRecommended Use
Triethylamine (TEA) 10.75High Direct

-deprotonation
Avoid with Ser-OMe
DIPEA (Hünig's) 11.0High Direct

-deprotonation
Avoid with Ser-OMe
Sodium Hydroxide 15.7Severe Hydrolysis + RacemizationNever use
Sodium Bicarbonate 6.4 / 10.3Low Buffered pH prevents enolizationStandard Protocol
N-Methylmorpholine 7.38Low/Med Weaker organic baseAlternative for anhydrous

References

  • Organic Syntheses Procedure for Boc-Serine Derivatives Source: Organic Syntheses, Coll.[3] Vol. 9, p. 179 (1998); Vol. 70, p. 206 (1992). Relevance: Establishes the standard biphasic bicarbonate protocol for serine protection to ensure optical purity. URL:[Link]

  • Racemization of Serine Derivatives Source:ResearchGate Discussion / Journal of Organic Chemistry Findings Relevance: Discusses the acidity of the alpha-proton in serine esters and the comparative risks of TEA vs. inorganic bases. URL:[Link]

  • Protection of Amino Groups (Boc) Source:Organic Chemistry Portal Relevance: Provides a comprehensive overview of Boc protection methodologies, including solvent effects and catalyst choices. URL:[Link]

  • Beta-Elimination Mechanisms in Serine Source:National Institutes of Health (PMC) Relevance: Details the mechanism of

    
    -elimination (dehydroalanine formation) under basic conditions, a key competing side reaction.
    URL:[Link]
    

Sources

Technical Support Center: N-Moc-L-Serine Methyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MOC-SER-HYD-001 Subject: Selective hydrolysis of methyl ester from N-Methoxycarbonyl (Moc) L-Serine Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Orthogonality Challenge

You are attempting to hydrolyze a methyl ester (C-terminus) while retaining a Moc (Methoxycarbonyl) group on the N-terminus and a free hydroxyl on the serine side chain.

The Chemical Conflict:

  • The Moc Group: Unlike Fmoc (which is base-labile), the Moc carbamate is generally stable to mild saponification conditions. It behaves similarly to Cbz (Z) or Boc in basic environments.

  • The Serine Residue: This is your critical failure point. Serine is highly prone to racemization (via

    
    -proton abstraction) and 
    
    
    
    -elimination
    (forming dehydroalanine) under basic conditions.

Recommendation:

  • Standard Purity: Use Protocol A (Lithium Hydroxide) at controlled low temperatures.

  • High Optical Purity (>99% ee): Use Protocol B (Enzymatic Hydrolysis) .

Protocol A: Controlled Chemical Hydrolysis (LiOH)

This is the industry-standard method. We utilize Lithium Hydroxide (LiOH) because the lithium cation coordinates with the carbonyl oxygen, increasing electrophilicity and allowing for hydrolysis at lower concentrations/temperatures compared to NaOH or KOH.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • LiOH

    
     H
    
    
    
    O (Lithium hydroxide monohydrate)
  • THF (Tetrahydrofuran), HPLC grade

  • Distilled Water

  • 1N HCl or KHSO

    
     (for acidification)
    
Step-by-Step Workflow
  • Solvation: Dissolve 1.0 eq of N-Moc-L-Ser-OMe in a mixture of THF:Water (3:1 v/v) .

    • Note: Avoid Methanol. Methanol can cause transesterification equilibrium issues and is less effective at solubilizing the intermediate lithium salt.

  • Temperature Control: Cool the reaction vessel to 0°C (Ice bath) .

    • Critical: Do NOT skip this. Room temperature significantly increases the rate of serine

      
      -elimination.
      
  • Saponification: Add 1.2 – 1.5 eq of LiOH

    
     H
    
    
    
    O slowly.
  • Monitoring: Stir at 0°C. Monitor via TLC or LC-MS every 30 minutes.

    • Endpoint: Disappearance of the methyl ester peak (approx. M+14 vs acid).

    • Duration: Typically 1–3 hours. If sluggish, warm to 10°C, but avoid exceeding 20°C.

  • Workup (The "Moc-Safe" Zone):

    • Evaporate THF under reduced pressure (keep bath <30°C).

    • Dilute the remaining aqueous residue with water.

    • Wash with Et

      
      O (removes unreacted ester).
      
    • Acidification: Cool aqueous layer to 0°C. Acidify to pH 2–3 using 1N HCl or 5% KHSO

      
      .
      
    • Why? The Moc carbamate is stable to dilute aqueous acid at room temperature. It requires harsh conditions (e.g., HBr/AcOH) to cleave.

  • Extraction: Extract immediately with EtOAc (3x), dry over Na

    
    SO
    
    
    
    , and concentrate.

Protocol B: Enzymatic Hydrolysis (Pig Liver Esterase)

If your downstream application requires absolute enantiomeric purity (e.g., clinical candidate synthesis), chemical hydrolysis carries a 1-5% racemization risk. Enzymatic hydrolysis eliminates this risk.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Pig Liver Esterase (PLE) (Sigma-Aldrich/Merck or equivalent, crude form is usually sufficient)

  • Phosphate Buffer (pH 7.5, 0.1 M)

  • Acetone (Co-solvent)[1]

Step-by-Step Workflow
  • Preparation: Suspend 1.0 eq of N-Moc-L-Ser-OMe in Phosphate Buffer (pH 7.5) containing 10% Acetone (to aid solubility).

  • Initiation: Add PLE (10–50 units/mmol substrate) .

  • Reaction: Stir at 25°C .

    • pH Stat: The reaction produces acid, lowering pH. Maintain pH 7.5 by automatic or manual addition of 0.1M NaOH.

  • Termination: When base consumption ceases (indicating completion), filter off the enzyme (Celite pad).

  • Isolation: Acidify filtrate to pH 2–3 and extract with EtOAc.

Troubleshooting & FAQs

Data Summary: Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Product is Racemic Loss of stereocenterHigh pH (>12) or High Temp (>25°C)Switch to Protocol B or lower LiOH equivalents (1.1 eq).
New Alkene Peak Dehydroalanine formation

-Elimination of -OH
Reaction time too long; Base too strong (NaOH used instead of LiOH).
Low Yield Incomplete HydrolysisPoor solubilitySwitch solvent to THF:H2O (3:1). Do not use pure water.
Loss of Moc Group Carbamate cleavageHarsh acid/baseMoc is stable to LiOH and 1N HCl. Ensure you didn't use HBr or refluxing strong base.
Visualizing the Pathways

The following diagram illustrates the decision logic and the chemical risks associated with Serine deprotection.

G Start Start: N-Moc-L-Ser-OMe Decision Requirement: Optical Purity? Start->Decision ChemRoute Protocol A: LiOH / THF / 0°C Decision->ChemRoute Standard (>95% ee) EnzRoute Protocol B: PLE / pH 7.5 Decision->EnzRoute Strict (>99% ee) Success Target: N-Moc-L-Ser-OH (Pure L-isomer) ChemRoute->Success Controlled Conditions Risk1 Risk: Racemization (D/L Mix) ChemRoute->Risk1 Temp > 20°C Excess Base Risk2 Risk: Beta-Elimination (Dehydroalanine) ChemRoute->Risk2 Prolonged Time EnzRoute->Success High Specificity

Figure 1: Decision tree for N-Moc-L-Serine methyl ester deprotection highlighting risk pathways.

Frequently Asked Questions

Q: Can I use NaOH instead of LiOH? A: You can, but it is riskier. Sodium is a "harder" cation and NaOH is generally more aggressive. If you must use NaOH, limit it to 1.05 equivalents and strictly maintain 0°C. LiOH is preferred because the lithium cation assists in the coordination of the ester carbonyl, facilitating hydrolysis under milder conditions [1].

Q: Is the Moc group acid-labile like Boc? A: No. The Methoxycarbonyl (Moc) group is a carbamate, but it is much smaller than Boc. It does not cleave easily with TFA or dilute HCl. It typically requires stronger conditions (e.g., HBr in Acetic Acid) or specific nucleophiles to remove. Therefore, you can safely acidify your reaction mixture to pH 2 during workup to protonate the carboxylic acid without losing the Moc group [2].

Q: Why did I get Dehydroalanine (an alkene)? A: Serine has a leaving group (-OH) at the


-position. Under basic conditions, the 

-proton can be abstracted, leading to the elimination of the hydroxyl group. This creates a double bond (Dehydroalanine). This is irreversible. To prevent this, keep the reaction cold and minimize the exposure time to the base [3].

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition.[2] Wuts, P.G.M.[2] & Greene, T.W.[2][3] (Wiley, 2006). Definitive guide on carbamate stability and deprotection conditions.

  • Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Cantel, S. et al. Journal of Peptide Science, 10(6), 326-328 (2004).[4] Discusses racemization risks during saponification.[4]

  • Enzymatic Removal of Carboxyl Protecting Groups. The Journal of Organic Chemistry. Validation of enzymatic routes for sensitive amino acid esters.

Sources

Technical Support Center: Navigating Solubility of N-Moc-Serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this support center addresses the nuanced solubility challenges of N-Moc-serine derivatives in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). As a Senior Application Scientist, my aim is to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and troubleshooting. The following guide is structured to address specific, practical issues through a troubleshooting Q&A, followed by a broader FAQ section to solidify foundational knowledge.

The physicochemical properties of protected amino acids, particularly those with polar side chains like serine, present unique challenges in common organic solvents used in synthesis and analysis. The N-Methoxycarbonyl (Moc) protecting group, combined with the inherent polarity of the serine backbone, creates a molecule with complex solubility behavior that is highly dependent on the solvent environment. This guide provides a focused approach to overcoming these issues in DMF and DCM.

Troubleshooting Guide: Practical Solutions for Common Issues

This section is designed to provide immediate, actionable advice for researchers encountering solubility problems during their experiments.

Question 1: My N-Moc-serine derivative is not dissolving in pure DMF at room temperature. What are the initial steps I should take?

Answer: This is a common scenario, often attributable to the high crystal lattice energy of the solid-state derivative and the need to overcome strong intermolecular hydrogen bonds. The primary goal of these initial steps is to increase the kinetic energy of the system to facilitate dissolution.

Recommended Protocol:

  • Mechanical Agitation: Begin by vortexing the mixture vigorously for 1-2 minutes. This increases the surface area of the solute exposed to the solvent.

  • Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 5-10 minutes.[1] The high-frequency sound waves create cavitation bubbles, and their collapse provides localized energy to break apart solute aggregates.

  • Gentle Warming: As a next step, warm the solution to 30-40°C while stirring.[1] This increases the kinetic energy of both solvent and solute molecules, enhancing the dissolution rate.

    • Causality: The solubility of most solids increases with temperature. This added thermal energy helps to overcome the endothermic process of breaking the solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.

    • Caution: Avoid excessive or prolonged heating, as it can potentially lead to degradation or side reactions, especially with more complex derivatives.

Question 2: I've tried the initial steps, but my N-Moc-serine derivative remains poorly soluble or has precipitated out of DMF. What are my next options?

Answer: If physical methods are ineffective, the issue lies in the fundamental solvent-solute compatibility. The polarity of DMF, while high, may not be optimal for your specific derivative. The solution is to modify the solvent system itself.

Recommended Protocol: Co-Solvent Addition

  • Introduce a More Polar Aprotic Solvent: Add a small amount (e.g., 5-10% v/v) of N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to your DMF suspension.[2]

    • Causality: NMP and DMSO are more polar than DMF and are excellent hydrogen bond acceptors. Their addition can disrupt the strong intermolecular hydrogen bonds within the N-Moc-serine derivative aggregates, allowing the bulk solvent (DMF) to solvate the individual molecules more effectively. NMP is often considered a more powerful solvent than DMF for solvating peptide resins and can improve coupling yields in difficult sequences.[3]

  • Assess Solubility: After adding the co-solvent, repeat the agitation and gentle warming steps described in the first answer.

  • Incremental Addition: If solubility is still not achieved, you can incrementally increase the co-solvent percentage, but be mindful of the compatibility of the final solvent system with your downstream applications.

Troubleshooting Workflow Diagram

G start Insolubility Observed in DMF/DCM step1 Initial Physical Intervention: Vortexing & Sonication start->step1 step2 Gentle Warming (30-40°C) step1->step2 q_soluble1 Is it Soluble? step2->q_soluble1 step3 Co-Solvent Strategy: Add 5-10% NMP or DMSO q_soluble1->step3 No success Proceed with Experiment q_soluble1->success Yes q_soluble2 Is it Soluble? step3->q_soluble2 step4 Solvent System Re-evaluation: Consider Alternative Solvents (e.g., NBP, DMSO/EtOAc) q_soluble2->step4 No q_soluble2->success Yes fail Consult Further / Re-evaluate Derivative step4->fail

Caption: A decision-making workflow for addressing solubility issues.

Question 3: My N-Moc-serine derivative is virtually insoluble in DCM. Is this expected, and what can I do?

Answer: Yes, this is highly expected. Dichloromethane (DCM) is a relatively non-polar aprotic solvent. The presence of the polar carbamate (Moc group), the serine backbone, and any protecting groups on the serine hydroxyl creates a molecule that is fundamentally mismatched with the low polarity of DCM.[4]

Scientific Rationale: The principle of "like dissolves like" is central here. Polar solutes require polar solvents to overcome their intermolecular forces. DCM is unable to form the necessary hydrogen bonds or strong dipole-dipole interactions to effectively solvate a polar N-Moc-serine derivative. While DCM is a good solvent for swelling polystyrene-based resins and dissolving many Boc-protected amino acids, its utility for more polar, Fmoc- or Moc-protected amino acids is limited.[3]

Recommendations:

  • Avoid DCM if Possible: If your protocol allows, the most straightforward solution is to switch to a more polar solvent like DMF, NMP, or DMSO.

  • Solvent Mixtures: If DCM is required for a specific reaction step, you may attempt to use a solvent mixture. Adding a more polar, miscible solvent like DMF or THF might improve solubility. However, achieving complete solubility in a DCM-dominant system is unlikely.

  • Consider Greener Alternatives: The peptide industry is actively seeking alternatives to halogenated solvents like DCM and regulated solvents like DMF.[5][6] Solvents like N-butylpyrrolidinone (NBP) or binary mixtures such as DMSO/Ethyl Acetate (EtOAc) are being explored and may offer a better solubility profile for your compound.[5][7]

Frequently Asked Questions (FAQs)

This section explores the fundamental principles governing the solubility of these derivatives.

Question 1: What are the key molecular factors that make N-Moc-serine derivatives challenging to dissolve?

Answer: The solubility of N-Moc-serine derivatives is governed by a delicate balance of several factors at the molecular level:

  • Hydrogen Bonding: The serine backbone contains N-H and C=O groups capable of acting as hydrogen bond donors and acceptors. Even with a protecting group on the side-chain hydroxyl, the potential for intermolecular hydrogen bonding is significant, leading to self-association and aggregation.[2]

  • Polarity: The methoxycarbonyl group (Moc) is polar. This, combined with the inherent polarity of the amino acid structure, results in a molecule with a high dipole moment.[8] Such molecules require polar solvents for effective solvation.

  • Solid-State Packing (Crystal Lattice Energy): In their solid form, these molecules often pack into a highly ordered crystal lattice stabilized by strong intermolecular forces. The solvent must provide sufficient energy upon interaction to overcome this lattice energy.

Question 2: Why is DMF generally a better solvent than DCM for these compounds?

Answer: The superiority of DMF over DCM for dissolving polar molecules like N-Moc-serine derivatives is due to its distinct solvent properties.

PropertyN,N-Dimethylformamide (DMF)Dichloromethane (DCM)
Classification Polar AproticNon-polar Aprotic
Dielectric Constant ~37~9.1
Hydrogen Bond Acceptor? YesNo
Primary Function Solvates a wide range of polar reactants and growing peptide chains, preventing aggregation.[9]Swells polystyrene resins, dissolves less polar compounds.[3]

DMF's high dielectric constant and its ability to act as a strong hydrogen bond acceptor make it highly effective at disrupting the solute-solute interactions of the N-Moc-serine derivative and forming stable solute-solvent interactions. DCM lacks both of these critical features.

Solvent-Solute Interaction Model

G cluster_0 Scenario 1: Favorable Solvation cluster_1 Scenario 2: Unfavorable Solvation solute1 N-Moc-Serine Derivative (Polar) dmf DMF (Polar Aprotic) solute1->dmf Strong Dipole-Dipole & H-Bond Acceptance solute2 N-Moc-Serine Derivative (Polar) dcm DCM (Non-Polar) solute2->dcm Weak van der Waals Interactions Only

Caption: Comparison of solvent-solute interactions in polar vs. non-polar solvents.

Question 3: Could the quality or age of my DMF be affecting solubility?

Answer: Absolutely. DMF is known to degrade over time, especially when exposed to water or light, breaking down into dimethylamine and formic acid.[3] While the primary concern with these impurities in peptide synthesis is their reactivity (e.g., dimethylamine can cause premature Fmoc-group removal), the presence of these degradation products alters the solvent's overall properties.[3] A significant change in the solvent matrix can lead to inconsistent solubility results. For reproducible and reliable experiments, it is imperative to use high-purity, peptide-synthesis-grade DMF from a sealed container.

Question 4: What are potential side reactions for serine derivatives in these solvents, and could they be mistaken for solubility issues?

Answer: While solubility is the primary issue, certain side reactions can lead to the formation of new, potentially insoluble species.

  • In DMF: Although less common with the protected amino acid itself, during peptide synthesis in DMF, side reactions like N-formylation of the N-terminal amine have been reported, particularly with microwave heating.[9]

  • During Deprotection: A more significant concern is side reactions during the cleavage/deprotection steps that follow dissolution. For example, during the removal of protecting groups from arginine residues in trifluoroacetic acid (TFA), O-sulfonation of serine can occur if appropriate scavengers are not used.[10] While this is a post-solubility step, the formation of an unexpected salt could lead to precipitation.

  • Aspartimide Formation: In peptide sequences containing Asp-Ser, aspartimide formation is a known side reaction that can occur under both acidic and basic conditions, potentially leading to insoluble byproducts.[2]

It is crucial to differentiate between a compound that will not dissolve and one that dissolves and then precipitates due to a chemical transformation. Analytical techniques like HPLC and Mass Spectrometry can help diagnose these issues.

References

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Gyros Protein Technologies. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific Reports. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Retrieved from [Link]

  • Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Savjani, K. T., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Reddit. (2017, August 3). Amino Acid solubility question. r/chemhelp. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal.
  • Reddit. (2022, June 30). Best solvent for FMOC removal. r/Chempros. Retrieved from [Link]

  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • Liu, K. L., et al. (2012). Water-soluble poly(L-serine)s with elongated and charged side-chains: synthesis, conformations, and cell-penetrating properties. Biomacromolecules. Retrieved from [Link]

Sources

Technical Support Center: Selective Hydrolysis of Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the nuances of chemical selectivity is crucial for the successful synthesis of complex molecules. This guide provides in-depth technical assistance on a frequently encountered challenge: the selective hydrolysis of a methyl ester in the presence of other ester functionalities, framed here around the query of "methyl ester vs. methoxycarbonyl group."

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions that often arise when planning a selective hydrolysis.

Q1: What is the difference between a "methyl ester" and a "methoxycarbonyl group"?

A1: It's essential to clarify that mechanistically and structurally, a "methyl ester" and a "methoxycarbonyl group" refer to the same functional group (-COOCH₃). In chemical nomenclature, "methoxycarbonyl" is the systematic name for this group when it is considered a substituent. For instance, in methyl 4-methoxycarbonylbenzoate, both ester groups are methyl esters. The query for selective hydrolysis, therefore, implies a scenario where a molecule contains two or more methyl ester groups situated in different chemical environments, leading to differential reactivity.

Q2: What fundamental principles govern the selective hydrolysis of one methyl ester over another?

A2: Selectivity in ester hydrolysis is primarily dictated by two factors:

  • Steric Hindrance: Esters located in a sterically congested environment are less accessible to nucleophiles (like hydroxide ions or water), making them more resistant to hydrolysis.[1] Bulky groups near the ester's carbonyl carbon can shield it from attack.

  • Electronic Effects: The reactivity of the carbonyl carbon is influenced by the electronic nature of the rest of the molecule. Electron-withdrawing groups attached to the carbonyl group make it more electrophilic and thus more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.

Q3: Under what conditions is base-catalyzed hydrolysis (saponification) preferred over acid-catalyzed hydrolysis?

A3: Base-catalyzed hydrolysis, or saponification, is often preferred for several reasons. The reaction is typically irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by the base to form a carboxylate salt.[2][3] This drives the reaction to completion.[2] Acid-catalyzed hydrolysis, on the other hand, is a reversible process, and an equilibrium will be established between the ester, water, carboxylic acid, and alcohol.[4][5] To achieve high conversion in acid-catalyzed hydrolysis, a large excess of water is required.[4][5]

Q4: Can enzymes be used for selective methyl ester hydrolysis?

A4: Yes, enzymes, particularly lipases and esterases, can offer exceptional selectivity under very mild conditions. Their catalytic activity is highly dependent on the substrate's structure, allowing for the hydrolysis of one ester in the presence of others with remarkable precision. This approach is particularly valuable in complex natural product synthesis and for substrates with sensitive functional groups.

Troubleshooting Guide: Common Issues in Selective Hydrolysis

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Both of my methyl esters are hydrolyzing, or I am getting very low selectivity.
Potential Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures and/or high concentrations of strong bases (like NaOH or KOH) can overcome the subtle differences in reactivity between two methyl ester groups.1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).2. Use a Milder Base: Switch to a weaker base such as lithium hydroxide (LiOH) or an alkali metal carbonate.[6][7] LiOH is often the base of choice in complex substrates.[6]3. Titrate with Base: Slowly add a stoichiometric amount of the base to favor the reaction at the more reactive site.
Solvent Choice The solvent can influence the accessibility of the ester groups.Experiment with different solvent systems. A mixture of THF, methanol, and water is commonly used.[6]
Insufficient Steric/Electronic Differentiation The two methyl ester groups may be in very similar chemical environments, making selective hydrolysis challenging.Consider a different synthetic strategy where one of the carboxylic acids is protected with a group that can be removed under orthogonal conditions (e.g., a benzyl or t-butyl ester).[8][9]
Issue 2: My reaction is very slow or not proceeding to completion.

| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Sterically Hindered Ester | The target ester may be in a sterically crowded environment, impeding nucleophilic attack. | 1. Increase Temperature: Cautiously increase the reaction temperature.2. Use a More Nucleophilic Reagent: Lithium hydroperoxide (LiOOH) is more nucleophilic than LiOH and can be effective for hydrolyzing hindered esters.[6]3. Consider Alternative Reagents: For severely hindered esters, reagents like trimethyltin hydroxide or cleavage assisted by Lewis acids and thioether nucleophiles might be necessary.[6][10][11] | | Poor Solubility | The substrate may not be fully dissolved in the reaction medium. | Adjust the solvent mixture to ensure complete dissolution of the starting material. |

Issue 3: I am observing unwanted side reactions, such as epimerization.

| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Presence of a Chiral Center | If there is a stereocenter adjacent to the ester, basic conditions can lead to epimerization (loss of stereochemical integrity). | 1. Use Milder Conditions: Employ weaker bases and lower temperatures.[8]2. Neutral Hydrolysis Conditions: Consider hydrolysis under neutral conditions using reagents like bis(tri-n-butyltin)oxide.3. Enzymatic Hydrolysis: This is often the best approach to avoid epimerization. |

Experimental Protocols

Here are detailed, step-by-step methodologies for common selective hydrolysis scenarios.

Protocol 1: Selective Hydrolysis of a Less Sterically Hindered Methyl Ester using Lithium Hydroxide

This protocol is suitable for substrates where one methyl ester is significantly more accessible than the other.

  • Dissolve the Substrate: Dissolve the di-ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (e.g., a 3:1 ratio).

  • Cool the Solution: Place the reaction flask in an ice bath and cool to 0 °C.

  • Prepare the Base Solution: In a separate container, dissolve lithium hydroxide (LiOH·H₂O, 1.1 equivalents) in water.

  • Add the Base: Add the LiOH solution dropwise to the cooled solution of the substrate over 15-20 minutes.

  • Monitor the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the Reaction: Once the starting material is consumed, carefully quench the reaction by adding a mild acid, such as saturated aqueous ammonium chloride (NH₄Cl), until the pH is neutral.

  • Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the resulting mono-acid by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Selective Hydrolysis

For certain substrates, microwave irradiation in the presence of specific salts can enhance selectivity and dramatically reduce reaction times.[12]

  • Prepare the Reaction Mixture: In a microwave-safe vessel, combine the methyl ester (1 equivalent), lithium chloride (LiCl, 5 equivalents), and N,N-dimethylformamide (DMF).[12]

  • Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., at 545 W) for a short duration (e.g., 10 minutes).[12]

  • Cooling and Workup: After the reaction, cool the vessel and proceed with a standard aqueous workup and extraction as described in Protocol 1.

  • Purification: Purify the product as needed.

Visualizing the Concepts

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The following diagram illustrates the widely accepted BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism for ester hydrolysis.[2]

Caption: The BAC2 mechanism for ester hydrolysis.

Troubleshooting Logic Flow

This flowchart provides a decision-making framework for optimizing your selective hydrolysis reaction.

Troubleshooting_Flowchart start Start: Low Selectivity in Hydrolysis check_conditions Are reaction conditions too harsh (high temp, strong base)? start->check_conditions mild_conditions Action: Use milder base (LiOH) and lower temperature. check_conditions->mild_conditions Yes check_sterics Is there sufficient steric/electronic difference? check_conditions->check_sterics No success Success: Selective Hydrolysis Achieved mild_conditions->success protecting_group Strategy: Use an orthogonal protecting group. check_sterics->protecting_group No check_sterics->success Yes

Caption: Decision tree for troubleshooting low selectivity.

References
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. Retrieved from [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • Mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, August 4). ResearchGate. Retrieved from [Link]

  • Protection and deprotection of carboxylic acid. (n.d.). Slideshare. Retrieved from [Link]

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (n.d.). PMC. Retrieved from [Link]

  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. (2009). Synthetic Communications, 39(19), 3464-3472. Retrieved from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methyl-Ester Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Why are my ester hydrolysis not working. (2025, July 21). Reddit. Retrieved from [Link]

  • Mild, efficient and selective hydrolysis of polymer-supported methyl esters using trimethyltin hydroxide. (2003). Tetrahedron Letters, 44(42), 7769-7772. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2014). Revista de la Sociedad Química de México, 58(1), 59-64. Retrieved from [Link]

  • Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis product troubleshooting. (2024, January 18). Reddit. Retrieved from [Link]

  • Rates of hydrolysis reaction for amides and esters. (2020, April 21). YouTube. Retrieved from [Link]

  • selective hydrolysis problem. (2017, May 27). Chemistry Stack Exchange. Retrieved from [Link]

  • Selective cleavage of methoxy protecting groups in carbohydrates. (2006). Journal of Organic Chemistry, 71(5), 1938-1948. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of Methoxycarbonyl Carbamate Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks for methoxycarbonyl carbamate group Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The Methoxycarbonyl Carbamate group—often encountered as the Methyl Carbamate (Moc) protecting group (


) or the N-Methoxycarbonyl  moiety (

)—is a critical pharmacophore and synthetic intermediate in drug development and agrochemistry. Its structural stability and lipophilicity make it a preferred alternative to standard amides or esters.

However, distinguishing the methoxycarbonyl carbamate from structurally similar analogues (ethyl carbamates, ureas, and amides) requires precise spectroscopic interpretation. This guide provides a definitive breakdown of the FTIR spectral fingerprint of the methoxycarbonyl carbamate group, supported by comparative data and self-validating experimental protocols.

Part 1: The Spectral Fingerprint

Core Characteristic Peaks

The methoxycarbonyl carbamate group exhibits a unique "hybrid" spectral signature, combining features of esters (C-O-C stretching) and amides (C=O, N-H stretching). The most diagnostic feature is the Carbamate Doublet often resolved in high-resolution ATR-FTIR: a strong Carbonyl stretch coupled with a distinct C-N/C-O stretch pattern.

Table 1: Characteristic FTIR Bands of the Methyl Carbamate (Moc) Group
Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
N-H Stretch (

)
3300 – 3450 Medium, SharpSharp in dilute solution; broadens significantly with H-bonding in solid state.
C=O Stretch (

)
1690 – 1730 StrongPrimary Identifier. Appears at higher frequency (blue-shifted) compared to Amides (1650 cm⁻¹) due to the electronegative oxygen atom.
Amide II (

)
1530 – 1550 MediumN-H deformation. Often absent or weak in fully substituted N-methoxycarbonyl derivatives (

).
C-N Stretch 1250 – 1270 Medium/StrongCoupled vibration. Critical for distinguishing from simple carbonates.
C-O-C Stretch (Asym)1200 – 1250 StrongCharacteristic of the ester linkage.
C-O-C Stretch (Sym)1030 – 1060 MediumSymmetric stretching of the

bond.
C-H Stretch (

)
2950 (asym) / 2850 (sym) WeakThe methoxy methyl group shows distinct sharp peaks, unlike the complex methylene bands of ethyl carbamates.

Expert Insight: In N-substituted derivatives (e.g., N-methoxycarbonyl-N-methyl amino acids), the C=O band often splits or shifts higher (1740 cm⁻¹ and 1705 cm⁻¹ ) due to the loss of hydrogen bonding and increased steric strain (Imidodicarbonate character).

Part 2: Comparative Analysis & Alternatives

Distinguishing the methoxycarbonyl carbamate from its chemical neighbors is a common analytical challenge. The following comparison highlights the mechanistic spectral shifts.

Methoxycarbonyl Carbamate (Moc) vs. Amide
  • Differentiation: The Carbonyl Shift .

  • Mechanism: In amides (

    
    ), resonance delocalization from Nitrogen to Carbonyl lowers the C=O bond order, appearing at 1630–1690 cm⁻¹ . In carbamates, the additional oxygen atom competes for electron density, increasing the C=O double bond character and shifting the peak to 1700–1730 cm⁻¹ .
    
  • Validation: If the C=O peak is below 1680 cm⁻¹, it is likely an amide, not a carbamate.

Methoxycarbonyl Carbamate vs. Urea
  • Differentiation: The C-O-C Fingerprint .

  • Mechanism: Ureas (

    
    ) lack the ester linkage. They exhibit the Amide I/II bands but lack the strong C-O-C stretching bands at 1000–1250 cm⁻¹ .
    
  • Validation: Absence of strong absorption in the 1000–1250 cm⁻¹ region confirms a Urea over a Carbamate.

Methyl Carbamate vs. Ethyl Carbamate[1][2][3][4][5]
  • Differentiation: The Aliphatic C-H Region .

  • Mechanism: The methoxy group (

    
    ) has a simpler C-H stretching pattern than the ethoxy group (
    
    
    
    ).
  • Validation: Ethyl carbamates show a "messier" C-H region with distinct methylene (

    
    ) scissoring bands around 1470 cm⁻¹ , whereas methyl carbamates show a cleaner methyl deformation pattern.
    
Monocarbamate vs. Imidodicarbonate ( -Acyl Carbamate)
  • Differentiation: The Double Carbonyl .

  • Mechanism: When the nitrogen is acylated (e.g.,

    
    ), the two carbonyls couple.
    
  • Validation: Look for a doublet in the carbonyl region (e.g., ~1780 cm⁻¹ and ~1740 cm⁻¹). A single peak suggests a simple carbamate.

Part 3: Visualization of Spectral Logic

The following diagram illustrates the decision logic for identifying the Methoxycarbonyl Carbamate group based on spectral data.

FTIR_Logic Start Unknown Sample Spectrum CheckCO Check C=O Region (1600 - 1800 cm⁻¹) Start->CheckCO AmidePath Peak < 1690 cm⁻¹ (Amide/Urea) CheckCO->AmidePath Low Freq CarbamatePath Peak > 1700 cm⁻¹ (Ester/Carbamate) CheckCO->CarbamatePath High Freq IsUrea Weak/No C-O Bands Likely Urea AmidePath->IsUrea Check C-O CheckCOC Check C-O Region (1000 - 1300 cm⁻¹) CarbamatePath->CheckCOC CheckCOC->IsUrea Weak Signal IsCarbamate Strong C-O Bands Present CheckCOC->IsCarbamate Strong Signal CheckNH Check N-H Region (3300 - 3500 cm⁻¹) IsCarbamate->CheckNH IsCarbonate No N-H Peak Likely Carbonate CheckNH->IsCarbonate Absent IsMoc N-H Peak Present CARBAMATE CONFIRMED CheckNH->IsMoc Present CheckCH Check C-H Region (2800 - 3000 cm⁻¹) IsMoc->CheckCH Methyl Sharp Methyl Peaks Only METHOXYCARBONYL (Moc) CheckCH->Methyl Simple CH₃ Ethyl Complex Methylene Bands Ethyl Carbamate CheckCH->Ethyl CH₂ + CH₃

Figure 1: Decision tree for spectroscopic identification of Methoxycarbonyl Carbamate moieties.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish subtle spectral shifts, follow this rigorous protocol.

Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Reasoning: ATR requires minimal prep and avoids the hygroscopic interference of KBr, which can broaden the critical N-H and C=O bands due to water absorption.

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr).

    • Caution: Ensure KBr is oven-dried. Water peaks (3400 cm⁻¹ and 1640 cm⁻¹) can mask N-H and Amide I bands.

Data Acquisition
  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹).

    • Reasoning: Higher resolution is necessary to resolve the potential splitting of the Carbonyl band in N-substituted derivatives.

  • Scans: Minimum 64 scans to improve Signal-to-Noise ratio in the fingerprint region (1000–1500 cm⁻¹).

Validation Steps (The "Self-Check")
  • Baseline Check: Ensure the baseline at 2200 cm⁻¹ (silent region) is flat and near 100% transmittance (or 0 absorbance).

  • Water Check: If a broad hump exists at >3500 cm⁻¹, the sample is wet. Dry the sample and re-run to confirm the N-H peak shape.

  • Carbonyl Width: Measure the Full Width at Half Maximum (FWHM) of the C=O peak.

    • Narrow (<20 cm⁻¹): Indicates a non-hydrogen-bonded (free) carbonyl or steric hindrance preventing association.

    • Broad (>40 cm⁻¹): Indicates significant hydrogen bonding (typical for solid-state primary carbamates).

References

  • BenchChem. (n.d.). 2-Methyloxazole and Methyl N-(methoxycarbonyl)carbamate Structure and Properties. Retrieved from

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard Reference for C=O and N-H shifts).

  • National Institutes of Health (NIH). (2025). Dataset of Fourier transform infrared (FTIR) spectra of primary amines and Schiff bases. Data in Brief.[2][3][1][4][5] Retrieved from

  • Royal Society of Chemistry. (2020). FTIR characteristic peaks of Benzyl and Methyl Carbamates (Supplementary Info). Retrieved from

  • University of Oulu. (2019). Synthesis of alkaline-soluble cellulose methyl carbamate using reactive deep eutectic solvent. (Confirming 1703 cm⁻¹ C=O and 1260 cm⁻¹ C-N peaks). Retrieved from

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of N-Moc-L-serine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Method Development, Performance Comparison, and Retention Time Characterization

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth technical analysis for developing and comparing HPLC methods for the chiral compound N-Moc-L-serine methyl ester (N-methoxycarbonyl-L-serine methyl ester). While specific, standardized retention time data for this exact analyte is not widely published, this guide will equip you with the scientific rationale and practical protocols to establish a robust analytical method. We will explore the critical factors influencing its chromatographic behavior and compare potential analytical strategies, drawing upon established methods for structurally similar amino acid derivatives.

Understanding the Analyte: Physicochemical Properties and Detection

N-Moc-L-serine methyl ester is a protected amino acid derivative. Its structure dictates the analytical approach.

  • Polarity: The presence of the serine backbone, a hydroxyl group, and an ester imparts significant polarity. This suggests that under typical reversed-phase (RP) conditions, it will be weakly retained and elute relatively early.

  • Chirality: As an L-enantiomer, its analysis often requires distinguishing it from its D-counterpart, necessitating chiral separation techniques.

  • UV Absorbance: The methoxycarbonyl (Moc) group and the ester moiety do not contain a strong chromophore. Therefore, high-sensitivity UV detection is challenging. Detection is typically performed at low wavelengths (200-210 nm) to capture the absorbance of the carboxyl group.[1][2] For higher sensitivity and specificity, derivatization with a UV-active or fluorescent tag is a common strategy in amino acid analysis.[3][4][5]

Comparative Analysis of HPLC Strategies

The optimal HPLC strategy depends entirely on the analytical goal: routine purity assessment or the more demanding task of confirming enantiomeric purity.

Strategy 1: Reversed-Phase HPLC for Achiral Purity Assessment

This is the workhorse method for monitoring reaction progress or determining the purity of a synthesized compound against its precursors or byproducts.

  • Principle: The analyte partitions between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. More polar compounds, like N-Moc-L-serine methyl ester, interact less with the stationary phase and elute faster.

  • Causality of Method Choices:

    • Column: A standard C18 column is the logical starting point due to its versatility.

    • Mobile Phase: A gradient of a weak organic solvent (acetonitrile or methanol) in water is used. A gradient is preferred over an isocratic method to ensure that any more hydrophobic impurities are effectively eluted from the column. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.

    • Detector: A UV detector set to a low wavelength (e.g., 205 nm) is required to detect the peptide-like carbamate bond.[2]

Strategy 2: Chiral HPLC for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral molecule like N-Moc-L-serine methyl ester is critical in pharmaceutical development. Two primary approaches exist.

  • A) Direct Method: Chiral Stationary Phases (CSPs)

    • Principle: This elegant method uses a column where the stationary phase itself is chiral. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities, which leads to different retention times.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including N-protected amino acids.[7][8]

    • Advantages: Fewer sample preparation steps and direct measurement.

    • Considerations: CSPs can be more expensive and may require specific mobile phases (e.g., normal-phase solvents like hexane/isopropanol or specific modifiers in reversed-phase).[9]

  • B) Indirect Method: Chiral Derivatization

    • Principle: The enantiomeric mixture is reacted with a chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be readily separated on a standard, achiral reversed-phase column.[10] For example, reacting the sample with N-acetyl-L-cysteine and o-phthalaldehyde (OPA) creates diastereomers that can be separated via RP-HPLC.[10]

    • Advantages: Uses standard, less expensive C18 columns. Can enhance detector response if a fluorescent tag is used.

    • Considerations: Requires an additional reaction step, which must be validated to ensure it proceeds to completion without racemization. The derivatizing agent must be enantiomerically pure.

Performance Comparison Table
FeatureStrategy 1: RP-HPLCStrategy 2A: Chiral HPLC (CSP)Strategy 2B: Chiral HPLC (Derivatization)
Primary Goal Purity, Reaction MonitoringEnantiomeric Purity, Resolution of L/D FormsEnantiomeric Purity, Resolution of L/D Forms
Column Type C18, C8 (Achiral)Chiral Stationary Phase (e.g., Polysaccharide)C18, C8 (Achiral)
Sample Prep Simple dissolutionSimple dissolutionChemical derivatization reaction required
Key Advantage Speed, cost-effectiveness, robustnessDirect, unambiguous separation of enantiomersUses standard HPLC columns, can improve sensitivity
Key Challenge Cannot separate enantiomersColumn cost, specific mobile phase requirementsPotential for racemization, extra validation step
Expected Retention Short retention, dependent on mobile phase polarityDependent on specific chiral interactionsDependent on the hydrophobicity of the final diastereomer

Experimental Protocols

The following protocols are robust starting points for method development. They are based on established procedures for analogous compounds.[4][9][11]

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This protocol is designed as a self-validating system for general purity checks.

  • Instrumentation & Reagents:

    • HPLC system with a gradient pump and UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Sample: N-Moc-L-serine methyl ester.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 205 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

Protocol 2: Direct Chiral HPLC for Enantiomeric Separation

This protocol uses a chiral stationary phase for the direct resolution of enantiomers.

  • Instrumentation & Reagents:

    • HPLC system and UV detector.

    • Chiral column (e.g., Lux Cellulose-1 or similar polysaccharide-based CSP, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 85:15:0.1 v/v/v). Note: Always consult the column manufacturer's guidelines for appropriate mobile phases.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C (Ambient).

    • UV Detection: 220 nm or 254 nm (if sufficient response).

    • Method Type: Isocratic.

Workflow & Logic Diagrams

Visualizing the workflow is key to efficient method development.

HPLC_Method_Development_Workflow cluster_start Start: Define Analytical Goal cluster_decision Decision Point cluster_purity Achiral Analysis cluster_chiral Chiral Analysis Start Analyze N-Moc-L-serine methyl ester Decision What is the primary goal? Start->Decision RP_HPLC Strategy 1: Reversed-Phase HPLC Decision->RP_HPLC  Purity Assessment / Reaction Monitoring   Chiral_Decision Direct or Indirect? Decision->Chiral_Decision  Enantiomeric Purity   RP_Column Select C18 Column RP_HPLC->RP_Column RP_Method Develop Gradient Method (ACN/H2O) RP_Column->RP_Method RP_Detect Detect at low UV (~205 nm) RP_Method->RP_Detect CSP_Method Strategy 2A: Direct Method (Chiral Stationary Phase) Chiral_Decision->CSP_Method  Direct Analysis   Deriv_Method Strategy 2B: Indirect Method (Chiral Derivatization) Chiral_Decision->Deriv_Method  Indirect Analysis   Deriv_Sep Separate Diastereomers on C18 Deriv_Method->Deriv_Sep

Caption: Decision workflow for selecting an HPLC method.

Conclusion

The successful analysis of N-Moc-L-serine methyl ester by HPLC is a systematic process guided by the fundamental principles of chromatography and a clear understanding of the analytical objective. For routine purity assessment, a standard reversed-phase C18 column with a water/acetonitrile gradient and low-wavelength UV detection provides a robust and reliable method. When enantiomeric purity is the critical question, direct analysis on a chiral stationary phase offers the most straightforward approach, while indirect analysis via chiral derivatization presents a viable alternative using standard instrumentation. This guide provides the foundational knowledge and actionable protocols for researchers to develop and validate a method tailored to their specific needs, ensuring data of the highest quality and integrity.

References

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74. [Link]

  • De Antonis, K., et al. (2009). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 20(5), 273–279. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]

  • Kim, J. B., et al. (2007). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives. Springer Nature Experiments. [Link]

  • ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? [Link]

  • Ali, I., et al. (2015). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]

  • Phenomenex, Inc. (n.d.). The Chiral Notebook. [Link]

  • Imai, K., et al. (2016). Separation and detection of D-/L-serine by conventional HPLC. Biomedical Chromatography, 30(8), 1264-1269. [Link]

  • Armstrong, D. W., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral Stationary Phase. Scholars' Mine. [Link]

  • Phenomenex, Inc. (n.d.). Chiral HPLC Separations Guidebook. [Link]

Sources

Comparative Guide: Moc vs. Cbz Protection in Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the advantages of Moc (Methoxycarbonyl) protection over the traditional Cbz (Carbobenzyloxy) group in glycopeptide synthesis, specifically tailored for researchers dealing with complex targets like Vancomycin aglycon analogues or sensitive glycosylated sequences.

Executive Summary

In the synthesis of complex glycopeptides, particularly those containing aryl chlorides (e.g., Vancomycin, Teicoplanin) or acid-sensitive glycosidic bonds , the choice of N-terminal protection is critical. While Cbz (Z) is a standard protecting group, its removal conditions (catalytic hydrogenolysis or strong acid) often degrade sensitive glycopeptide architectures.

Moc (Methoxycarbonyl) offers a distinct advantage: it is orthogonal to both hydrogenolysis and strong acidic conditions. It provides a robust "safety lock" that survives the harsh conditions required to build the peptide backbone and glycosylate residues, yet can be removed (or retained as a pharmacophore) under specific basic conditions that preserve the integrity of the glycan and the halogenated aromatic core.

Critical Analysis: Moc vs. Cbz

The "Dechlorination" & "Poisoning" Problem
  • Cbz Limitation: The standard removal of Cbz uses H₂/Pd-C .[1]

    • Issue 1 (Dechlorination): Many glycopeptide antibiotics (e.g., Vancomycin) contain aryl chlorides. Catalytic hydrogenation frequently causes hydrodehalogenation (loss of Cl), destroying the biological activity.

    • Issue 2 (Catalyst Poisoning): Sulfur-containing amino acids (Met, Cys) and thio-glycosides poison Palladium catalysts, rendering Cbz removal sluggish or impossible.

  • Moc Advantage: Moc is inert to H₂/Pd-C . It allows for the global deprotection of benzyl esters or benzyl ethers (used for hydroxyl protection) via hydrogenation while keeping the N-terminus protected. This is crucial for "late-stage" N-terminal manipulation.

The "Acid-Sensitivity" Problem
  • Cbz Limitation: Alternative Cbz removal requires strong acids like HBr/AcOH or HF .

    • Issue: These conditions are often too harsh for O-glycosidic bonds , leading to anomerization or hydrolysis (cleavage of the sugar).

  • Moc Advantage: Moc is stable to HF and TFA . This allows for the use of Boc-chemistry or Fmoc-chemistry side-chain deprotection strategies without affecting the N-terminal Moc group. It provides a stable "cap" during acidic global deprotection steps.

Steric Control & Hydantoin Suppression
  • N-Methyl Amino Acids: Glycopeptides often contain N-methylated residues (e.g., N-Me-Leu).

    • Cbz Risk: N-Cbz-N-methyl amino acids are prone to cyclization under basic conditions to form hydantoins (or 2-benzyloxy-oxazol-5-ones), which terminates the peptide chain or causes racemization.

    • Moc Advantage: The smaller steric footprint of the Methoxycarbonyl group reduces the rate of this side reaction compared to the bulky Benzyloxycarbonyl group, improving coupling yields and enantiopurity during the activation of N-methyl amino acids.

Comparative Data Profile

FeatureCbz (Carbobenzyloxy) Moc (Methoxycarbonyl) Impact on Glycopeptide Synthesis
Structure Ph-CH₂-O-CO-NH-RCH₃-O-CO-NH-RMoc is significantly smaller (lower steric hindrance).
H₂/Pd Stability Labile (Cleaved)Stable Moc prevents dechlorination of aryl-Cl residues.
HF / HBr Stability Labile (Cleaved)Stable Moc preserves glycosidic bonds during side-chain deprotection.
Base Stability Stable to mild baseStable to mild baseBoth allow Fmoc removal elsewhere.
Removal Condition H₂/Pd, HBr, or HFHydrolysis (LiOH, Ba(OH)₂)Moc removal avoids acid/reduction; requires careful base hydrolysis.
Hydantoin Risk High (with N-Me residues)Moderate/Low Moc is preferred for N-methylated peptide fragments.

Mechanistic Visualization

The following diagram illustrates the orthogonality of Moc during a typical glycopeptide synthesis workflow, highlighting the failure points of Cbz.

G Start Protected Glycopeptide Precursor (Contains: Aryl-Cl, O-Glycoside, N-Terminus) Cbz_Node N-Terminus: Cbz Protected Start->Cbz_Node Moc_Node N-Terminus: Moc Protected Start->Moc_Node H2_Step Attempt: H2/Pd-C Deprotection Cbz_Node->H2_Step Acid_Step Attempt: HBr/AcOH Deprotection Cbz_Node->Acid_Step Fail_Dechlor FAILURE: Dechlorination of Aryl-Cl (Loss of Bioactivity) H2_Step->Fail_Dechlor Side Reaction Fail_Glycan FAILURE: Hydrolysis of Glycosidic Bond Acid_Step->Fail_Glycan Side Reaction Global_Deprot Step 1: Hydrogenolysis (H2/Pd) Removes Benzyl Esters/Ethers only Moc_Node->Global_Deprot Success_Inter Intermediate: Intact Cl, Intact Glycan, Moc-Protected N-Term Global_Deprot->Success_Inter Selective Moc_Removal Step 2: Base Hydrolysis (LiOH/THF) Removes Moc Group Success_Inter->Moc_Removal Final_Prod SUCCESS: Native Glycopeptide (Intact Cl & Glycan) Moc_Removal->Final_Prod

Caption: Workflow comparison showing Moc's ability to survive catalytic hydrogenation (preserving aryl chlorides) and avoid strong acids (preserving glycans), unlike Cbz.

Experimental Protocols

Installation of Moc Group

This protocol describes the protection of an amino acid (or peptide fragment) with Moc-Cl.

  • Reagents: Methyl chloroformate (Moc-Cl), Sodium Bicarbonate (NaHCO₃), Dioxane/Water (1:1).

  • Procedure:

    • Dissolve the amino acid (1.0 equiv) in Dioxane/Water (1:1 v/v).

    • Add NaHCO₃ (2.5 equiv) and cool to 0°C.

    • Add Methyl chloroformate (1.1 equiv) dropwise over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Workup: Acidify to pH 2 with 1N HCl (carefully, if glycan is present, use pH 4 buffer or skip acidification if product is neutral). Extract with Ethyl Acetate.[2]

    • Yield: Typically >90%.

    • Note: For N-methyl amino acids, use Moc-OSu (N-hydroxysuccinimide ester) to minimize oligomerization.

Selective Removal of Moc (Base Hydrolysis)

This method removes Moc without damaging O-glycosidic bonds (which are stable to saponification) or reducing aryl chlorides.

  • Reagents: Lithium Hydroxide (LiOH), THF, Water.

  • Procedure:

    • Dissolve the Moc-protected glycopeptide in THF:H₂O (3:1) .

    • Add LiOH (2-4 equiv) .

    • Stir at 0°C to RT. Monitor by LC-MS (Moc removal is slower than methyl ester hydrolysis; ensure complete reaction).

    • Critical Check: Ensure pH does not exceed 12 to prevent beta-elimination of O-linked glycans (Ser/Thr). If the glycan is sensitive, use Ba(OH)₂ which can be milder and precipitated out as BaSO₄ upon neutralization with H₂SO₄.

    • Neutralization: Neutralize with Acetic Acid or dilute HCl to pH 7.

    • Purification: Lyophilize and purify via Reverse-Phase HPLC.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive source on carbamate stability profiles).

  • Boger, D. L., et al. (1999). "Total Synthesis of Vancomycin." Journal of the American Chemical Society.[3] (Discusses the challenges of N-terminal protection and dechlorination in Vancomycin synthesis).

  • Kapurniotu, A., & Taylor, J. W. (1993). "Moc-protected amino acids in solid phase synthesis." Tetrahedron Letters. (Comparison of Moc vs Cbz/Boc in difficult sequences).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5][6][7][8][9] Chemical Reviews. (Comprehensive review including Moc stability data).

  • Fischer, P. M. (2003). "The design, synthesis and application of stereochemically defined scaffolds." Current Pharmaceutical Design. (Discusses hydantoin formation in N-methyl peptides).

Sources

Safety Operating Guide

Navigating the Safe Handling of N-(Methoxycarbonyl)-L-serine Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides essential, immediate safety and logistical information for the handling of N-(Methoxycarbonyl)-L-serine Methyl Ester (CAS 96854-24-9). As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that every protocol described is a self-validating system for safety and efficacy.

Disclaimer: A specific Safety Data Sheet (SDS) for N-(Methoxycarbonyl)-L-serine Methyl Ester was not located during the compilation of this guide. The following recommendations are synthesized from the safety data of structurally similar serine derivatives and established best practices for laboratory chemical handling. It is imperative to conduct a site-specific risk assessment before commencing any work with this compound.

Hazard Assessment and Risk Mitigation

  • Inhalation: Airborne dust can be inhaled, potentially causing respiratory irritation.

  • Dermal Contact: Direct skin contact may lead to irritation or allergic reactions.

  • Ocular Exposure: Contact with the eyes can cause serious irritation.

  • Ingestion: Accidental ingestion could have adverse health effects.

Therefore, the cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE) to minimize these routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table summarizes the recommended PPE for handling N-(Methoxycarbonyl)-L-serine Methyl Ester, with the rationale for each selection explained.

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical safety gogglesProtects against dust particles and potential splashes.
Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.
Skin Protection Nitrile glovesProvides a barrier against skin contact. Inspect gloves for any defects before use.[1]
Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Dust respirator (e.g., N95)Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol outlines a standard procedure for weighing and preparing a solution of N-(Methoxycarbonyl)-L-serine Methyl Ester, integrating key safety measures at each step.

Objective: To safely weigh 100 mg of N-(Methoxycarbonyl)-L-serine Methyl Ester powder and dissolve it in a solvent.

Materials:

  • N-(Methoxycarbonyl)-L-serine Methyl Ester

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with a stopper

  • Beaker

  • Wash bottle with solvent

  • Appropriate PPE (see table above)

Procedure:

  • Preparation:

    • Don all required PPE: laboratory coat, chemical safety goggles, and nitrile gloves.

    • Ensure that a calibrated chemical fume hood is available and functioning correctly.

    • If a fume hood is not available, a dust respirator is mandatory.

    • Set up a designated workspace for handling the compound.

  • Weighing the Compound:

    • Place a clean weighing boat on the analytical balance and tare the balance.

    • Carefully open the container of N-(Methoxycarbonyl)-L-serine Methyl Ester inside the chemical fume hood to minimize dust dispersion.

    • Using a clean spatula, transfer approximately 100 mg of the powder to the weighing boat. Avoid any sudden movements that could create airborne dust.

    • Securely close the primary container of the compound.

  • Preparing the Solution:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Use a small amount of the chosen solvent to rinse the weighing boat and spatula, ensuring all the compound is transferred into the flask.

    • Add the solvent to the flask, filling it to approximately half of the final desired volume.

    • Stopper the flask and gently swirl to dissolve the powder.

    • Once dissolved, add the solvent to the calibration mark on the flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Post-Procedure:

    • Clean the spatula and any other reusable equipment thoroughly.

    • Dispose of the weighing boat and any other contaminated disposable materials in the designated solid chemical waste container.

    • Wipe down the work area with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).

    • Wash hands thoroughly with soap and water.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations to ensure safety from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Step Prep Don Appropriate PPE Area Prepare Designated Workspace Prep->Area Weigh Weigh Compound in Fume Hood Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Equipment and Workspace Dissolve->Clean Waste Segregate and Dispose of Waste Clean->Waste DeGown Remove PPE Correctly Waste->DeGown Wash Wash Hands Thoroughly DeGown->Wash

Caption: Workflow for the safe handling and disposal of N-(Methoxycarbonyl)-L-serine Methyl Ester.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • All solid waste contaminated with N-(Methoxycarbonyl)-L-serine Methyl Ester, including weighing boats, gloves, and paper towels, must be placed in a clearly labeled, sealed container designated for solid chemical waste.[2]

  • Liquid Waste:

    • Solutions containing N-(Methoxycarbonyl)-L-serine Methyl Ester should be disposed of in a designated liquid chemical waste container.

    • Do not pour any solutions down the drain.[1]

  • Empty Containers:

    • Before disposing of the original container, ensure it is completely empty.[3] It should then be managed as chemical waste according to your institution's guidelines.

Always adhere to your institution's specific waste disposal protocols and any local, state, or federal regulations.

References

  • TCI Chemicals. (2025, May 6). Safety Data Sheet: N-Benzyloxycarbonyl-L-serine Methyl Ester.
  • TCI Chemicals. (2023, March 4). Safety Data Sheet: N-(tert-Butoxycarbonyl)-L-serine Methyl Ester.
  • Fisher Scientific. (n.d.). Safety Data Sheet: N-(tert-Butoxycarbonyl)-L-serine methyl ester.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Fmoc-L-serine methyl ester.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: L-Serine methyl ester hydrochloride.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(Methoxycarbonyl)-L-serine Methyl Ester. Retrieved from Santa Cruz Biotechnology, Inc. website.
  • Covetrus North America. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • LGC Standards. (n.d.). N-(Methoxycarbonyl)-L-serine Methyl Ester.
  • Fisher Scientific. (n.d.). Safety Data Sheet: L-Serine methyl ester hydrochloride.
  • ChemicalBook. (n.d.). N-(Methoxycarbonyl)-L-serine Methyl Ester.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.